Technical Documentation Center

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide
  • CAS: 400890-14-4

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Action and Bioorthogonal Utility of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in FtsZ-Targeted Drug Discovery

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the validation of novel antimicrobial targets. The bac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the validation of novel antimicrobial targets. The bacterial divisome protein FtsZ —a structural homolog of eukaryotic tubulin—has emerged as a highly vulnerable target.

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (also known as N-propargyl-2,6-difluorobenzamide) serves as a critical pharmacophore and bioorthogonal intermediate in the development of allosteric FtsZ inhibitors. This technical guide elucidates the molecular mechanism by which the 2,6-difluorobenzamide warhead disrupts bacterial cytokinesis and details how the terminal alkyne (prop-2-yn-1-yl) is leveraged by application scientists to synthesize highly potent tripartite antibiotics and activity-based fluorescent probes.

Structural Rationale: The 2,6-Difluorobenzamide Pharmacophore

To understand the mechanism of action, we must first analyze the precise biophysical interactions of the 2,6-difluorobenzamide core. FtsZ contains two primary drug-binding pockets: the nucleotide-binding domain (NBD) where GTP binds, and the Interdomain Cleft (IDC) , located between the N-terminal and C-terminal segments of the core globular domain[1].

Because the NBD is highly conserved and shares the signature GGGTG(T/S)G motif with human tubulin, targeting it carries a high risk of mammalian cytotoxicity[1]. In contrast, the IDC is structurally distinct from tubulin, providing a selective therapeutic window[1].

The 2,6-difluorobenzamide moiety is uniquely tuned to exploit the IDC:

  • Conformational Pre-organization: The steric and electronic repulsion induced by the fluorine atoms at the 2 and 6 positions forces the aromatic ring out of planarity with the carboxamide group, resulting in a dihedral angle of approximately -27°[2]. This non-planar conformation perfectly complements the geometry of the FtsZ open cleft[3].

  • Hydrogen Bonding Network: The primary amide acts as a hydrogen bond donor to residues Val207 and Asn263, while the carbonyl oxygen acts as an acceptor for Leu209[4].

  • Hydrophobic Anchoring: The difluoroaromatic ring engages in strong hydrophobic interactions with Val203 and Val297[3].

Table 1: Key Molecular Interactions within the FtsZ Interdomain Cleft
Ligand MoietyFtsZ Target ResidueInteraction TypeFunctional Consequence
Primary Amide (N-H) Val207, Asn263Hydrogen Bond (Donor)Anchors the benzamide core within the IDC[4].
Carbonyl (C=O) Leu209Hydrogen Bond (Acceptor)Stabilizes the open-cleft conformation[4].
2,6-Difluoro Ring Val203, Val297Hydrophobic / HalogenInduces -27° dihedral twist for optimal pocket fit[2].
Propargyl-Linked Tail Variable (Extended IDC)Hydrophobic / π−π Enhances binding affinity and provides a vector for probe attachment[5].

Mechanism of Action: Allosteric Hyper-Stabilization of FtsZ

The mechanism of 2,6-difluorobenzamide derivatives is fundamentally allosteric. During normal bacterial cell division, FtsZ monomers (which exist in a "closed cleft" conformation) bind GTP and polymerize into dynamic protofilaments (adopting an "open cleft" conformation)[1]. These protofilaments assemble laterally to form the Z-ring at the mid-cell, which constricts via GTP hydrolysis to drive septation[1].

When 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide derivatives enter the cell, they selectively bind to the polymeric form of FtsZ, trapping the interdomain cleft in the open/tense conformation[5].

Causality of Cell Death: By hyper-stabilizing the FtsZ polymer, the inhibitor suppresses the natural dynamic disassembly required for Z-ring constriction. This biochemical action parallels how the chemotherapy drug Taxol stabilizes eukaryotic microtubules[6]. Consequently, the bacteria cannot divide, leading to aberrant Z-ring localization, massive cellular filamentation, and ultimately, cell death[5].

FtsZ_Mechanism Monomer FtsZ Monomer (Closed Cleft) Polymer FtsZ Polymer (Open Cleft) Monomer->Polymer GTP, Mg2+ ZRing Dynamic Z-Ring Formation Polymer->ZRing Lateral Assembly Stabilized Hyper-stabilized FtsZ Polymer Polymer->Stabilized Inhibits Depolymerization Division Septation & Cell Division ZRing->Division GTP Hydrolysis Probe Propargyl-Benzamide Derivative Probe->Polymer Binds IDC Death Cell Death (Filamentation) Stabilized->Death Blocks Constriction

FtsZ assembly pathway and allosteric inhibition by benzamide derivatives.

The Propargyl Advantage: Bioorthogonal Probe Generation

While the 2,6-difluorobenzamide group provides target specificity, the prop-2-yn-1-yl (propargyl) substitution on the nitrogen is a strategic design choice for drug developers. The terminal alkyne acts as a bioorthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry[7].

This enables application scientists to rapidly generate libraries of "tripartite" inhibitors. By reacting the alkyne with various aryl azides, researchers form 1,2,3-triazole linkages that extend deep into the hydrophobic regions of the IDC, drastically improving the Minimal Inhibitory Concentration (MIC) against MDR strains[7]. Furthermore, this alkyne handle allows for the conjugation of fluorophores (e.g., NBD, BODIPY) to create activity-based probes that visualize the divisome in live bacteria without disrupting the binding mechanics[5].

Table 2: Phenotypic and Biochemical Readouts of Benzamide-FtsZ Engagement
Assay TypeReadout MetricExpected Result with Active Probe
Fluorescence Anisotropy Binding Affinity ( Kd​ )>3-fold increase in anisotropy upon polymer binding[5].
GTPase Activity Assay Pi​ Release RateDose-dependent reduction in GTP hydrolysis[1].
Bacterial Microscopy Cell MorphologyExtreme filamentation and delocalized Z-rings[5].

Experimental Methodologies: Synthesis and Validation Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in probe development.

Protocol 1: CuAAC Synthesis of Triazole-Linked FtsZ Probes

Causality Check: Copper(I) catalysis is explicitly chosen over Ruthenium (RuAAC) to ensure strict regioselectivity for the 1,4-disubstituted triazole. The 1,4-geometry provides the linear extension required to penetrate the extended IDC pocket, whereas 1,5-disubstitution would create a steric clash[7].

  • Preparation: Dissolve 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (1.0 eq) and the desired azide-functionalized fluorophore/aryl group (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.5 eq) followed by Copper(II) sulfate pentahydrate (0.1 eq). Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative alkyne homocoupling.

  • Reaction: Stir at room temperature for 12-24 hours until complete consumption of the alkyne is observed via TLC.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography to isolate the 1,4-triazole probe[7].

Protocol 2: Fluorescence Anisotropy-Based Target Engagement Assay

Causality Check: Anisotropy is utilized rather than simple fluorescence intensity because the rotational correlation time of the small molecule probe significantly increases upon binding to the massive FtsZ polymer ( s20,w​=3.1S ), providing a high-signal, self-validating readout of target engagement[5].

  • Polymerization Buffer: Prepare 50 mM HEPES-KOH (pH 6.8), 50 mM KCl, 10 mM MgCl2​ .

  • Protein Assembly: Incubate 10 µM purified S. aureus FtsZ with 0.1 mM GMPCPP. Note: GMPCPP is utilized instead of GTP because it hydrolyzes ~10-fold slower, maintaining a stable population of FtsZ polymers necessary for steady-state anisotropy readings[5].

  • Probe Addition: Add the synthesized fluorescent benzamide probe (1 µM) to the polymerized FtsZ.

  • Measurement: Measure parallel and perpendicular emission intensities to calculate anisotropy ( r ). A successful IDC binder will show a >3-fold increase in anisotropy compared to the free probe[5].

Workflow S1 1. CuAAC Click Chemistry (Alkyne + Azide-Fluorophore) S2 2. FtsZ Polymerization (Add GMPCPP & Mg2+) S1->S2 S3 3. Fluorescence Anisotropy (Measure Target Engagement) S2->S3 S4 4. Phenotypic Validation (Microscopy for Filamentation) S3->S4

Experimental workflow for synthesizing and validating FtsZ fluorescent probes.

Sources

Exploratory

Technical Guide: Synthesis Pathway and Reaction Conditions for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Executive Overview & Chemical Significance In modern drug discovery and advanced materials science, 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide serves as a highly versatile synthetic intermediate. Structurally, it combines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Chemical Significance

In modern drug discovery and advanced materials science, 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide serves as a highly versatile synthetic intermediate. Structurally, it combines a 2,6-difluorophenyl ring with a terminal alkyne (propargyl) moiety.

As a Senior Application Scientist, I frequently utilize this specific structural motif because it offers dual functionality:

  • The Terminal Alkyne: Acts as a robust, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling reactions[1].

  • The 2,6-Difluorobenzamide Scaffold: Functions as a privileged pharmacophore, most notably in the development of highly selective Aurora Kinase A (AKA) inhibitors such as MLN8054 and its derivatives[2][3].

This whitepaper details the mechanistic pathway, optimized reaction conditions, and a self-validating experimental protocol for synthesizing this critical building block.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The synthesis of 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide is achieved via a bimolecular nucleophilic acyl substitution (amidation) between 2,6-difluorobenzoyl chloride and propargylamine (prop-2-yn-1-amine)[4][5].

Causality in the Mechanism
  • Electrophilic Activation: The highly electronegative fluorine atoms at the ortho positions (2,6-) exert a strong inductive electron-withdrawing effect (-I). This significantly increases the partial positive charge on the carbonyl carbon, accelerating the initial nucleophilic attack compared to an unsubstituted benzoyl chloride.

  • Nucleophilic Attack: The primary amine of propargylamine attacks the activated carbonyl carbon, generating a transient, high-energy tetrahedral intermediate.

  • Base-Mediated Elimination: As the tetrahedral intermediate collapses to reform the carbonyl double bond, the chloride ion is expelled. A non-nucleophilic tertiary amine base (e.g., Triethylamine or DIPEA) is strictly required to scavenge the liberated hydrochloric acid (HCl). Without this base, the HCl would rapidly protonate the unreacted propargylamine, converting it into an unreactive ammonium salt and prematurely stalling the reaction.

Mechanism A 2,6-Difluorobenzoyl Chloride (Electrophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Propargylamine (Nucleophile) B->C Base (TEA/DIPEA) D 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Target Product) C->D Elimination of HCl

Nucleophilic acyl substitution pathway for 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide synthesis.

Reaction Conditions & Quantitative Optimization

Selecting the optimal solvent, base, and temperature profile is critical for maximizing yield and minimizing side reactions, such as the competitive hydrolysis of the highly reactive acyl chloride. The table below summarizes the causality behind different experimental conditions evaluated during process optimization.

SolventBaseTemperature ProfileTimeTypical YieldMechanistic Rationale & Causality
DCM TEA (1.5 eq) 0 °C to RT 2–3 h 88–92% Optimal. DCM solubilizes both reactants without participating in the reaction. 0 °C controls the exothermic initial attack, preventing propargylamine degradation.
THFDIPEA (1.5 eq)0 °C to RT3–4 h80–85%Viable alternative. DIPEA is bulkier, reducing side-reactions, but THF can hold trace water, slightly increasing acyl chloride hydrolysis.
DMFK₂CO₃ (2.0 eq)RT5–6 h65–70%Sub-optimal. Heterogeneous base slows the reaction. DMF is difficult to remove during workup, leading to lower isolated yields.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high fidelity and reproducibility. It incorporates In-Process Controls (IPC) to create a self-validating workflow.

Reagents Required
  • 2,6-Difluorobenzoyl chloride (1.0 equivalent)

  • Propargylamine (1.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to the acyl chloride)

Step-by-Step Methodology
  • Preparation & Cooling: To an oven-dried, argon-purged round-bottom flask, add propargylamine and TEA dissolved in anhydrous DCM. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling mitigates the highly exothermic reaction, preventing the formation of dimeric impurities.

  • Electrophile Addition: Dissolve 2,6-difluorobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. Self-Validation: The disappearance of the UV-active 2,6-difluorobenzoyl chloride spot (R_f ~0.8) and the appearance of a new, highly UV-active product spot (R_f ~0.4) confirms reaction completion.

  • Quench & Liquid-Liquid Extraction:

    • Wash the organic layer with 1M aqueous HCl (2x). Causality: Protonates and removes unreacted propargylamine and TEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (2x). Causality: Neutralizes and extracts any 2,6-difluorobenzoic acid formed via trace hydrolysis.

    • Wash with saturated brine (1x) to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a Hexane/Ethyl Acetate mixture to afford the pure title compound as an off-white solid[4].

Workflow Step1 Step 1: Preparation Dissolve Propargylamine & Base in DCM at 0 °C Step2 Step 2: Addition Dropwise addition of 2,6-Difluorobenzoyl Chloride Step1->Step2 Step3 Step 3: Reaction Stir at Room Temp for 2-4 hours (TLC Monitor) Step2->Step3 Step4 Step 4: Quench & Wash Wash with 1M HCl, NaHCO3, and Brine Step3->Step4 Step5 Step 5: Purification Dry over MgSO4, Concentrate, Recrystallize Step4->Step5

Step-by-step experimental workflow for the amidation reaction and subsequent purification.

Downstream Applications in Drug Discovery

The resulting 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide is not merely an end-product; it is a strategic intermediate.

In the synthesis of Aurora Kinase A (AKA) inhibitors , the terminal alkyne undergoes Sonogashira cross-coupling with aryl iodides (such as protected 4-chloro-N-Boc-aniline derivatives). Following alkyne hydration and amine deprotection, the molecule undergoes base-catalyzed intramolecular cyclization to form the complex azepinone ring system central to the structure of MLN8054[2][3]. Furthermore, this exact alkyne handle allows researchers to attach tetrazine (Tz) or trans-cyclooctene (TCO) tags, enabling the bioorthogonal fluorescent imaging of Aurora Kinase A in live tumor cells[1].

References

  • Bioorthogonal Imaging of Aurora Kinase A in Live Cells National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Fungicides for the control of take-all disease of plants (AU664392B2)
  • Monocyclic heterocycles as kinase inhibitors (US20050245530A1)

Sources

Foundational

1H and 13C NMR spectra chemical shifts of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

An in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (also known as N-propargyl-2,6-difluorobenzamide). Executive Summary & Structural S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (also known as N-propargyl-2,6-difluorobenzamide).

Executive Summary & Structural Significance

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a highly versatile synthetic intermediate and pharmacophore building block. The 2,6-difluorobenzamide core is a privileged scaffold, widely recognized for its allosteric inhibition of the bacterial cell division protein FtsZ, making it a critical component in the development of novel anti-staphylococcal agents[1][2]. Furthermore, the incorporation of a terminal alkyne (the propargyl group) provides an essential functional handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling rapid derivatization for Structure-Activity Relationship (SAR) studies.

Accurate structural elucidation of this compound via NMR is paramount. The presence of two magnetically active fluorine atoms ( 19 F, spin 1/2, 100% natural abundance) introduces complex scalar coupling networks ( JHF​ and JCF​ ) into both the 1 H and 13 C spectra. These heteronuclear couplings are not mere spectral complications; rather, they serve as a self-validating diagnostic system that unequivocally confirms the ortho-fluoro substitution pattern.

Experimental Protocol: Multinuclear NMR Acquisition

To ensure reproducibility and high spectral resolution, the following optimized protocol is recommended for the acquisition of 1 H and 13 C NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound (for 1 H) or 40–50 mg (for 13 C) in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected due to its lack of exchangeable protons, which preserves the visibility of the amide (-NH-) signal. A trace amount (0.03% v/v) of Tetramethylsilane (TMS) is included as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Tune the probe to the exact resonance frequencies of 1 H (e.g., 400 MHz), 13 C (100 MHz), and 19 F (376 MHz) to maximize the signal-to-noise ratio (S/N) and ensure accurate pulse flip angles.

  • Acquisition Parameters ( 1 H): Acquire 16–32 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 1.5 seconds.

  • Acquisition Parameters ( 13 C): Acquire 512–1024 scans with a spectral width of 250 ppm. Set the relaxation delay (D1) to 2.5–3.0 seconds.

    • Causality: The extended D1 delay in the 13 C experiment is critical. Quaternary carbons (such as the amide carbonyl and the ipso-carbons of the aromatic ring) lack attached protons, which drastically reduces their dipole-dipole relaxation efficiency. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and loss of the critical C-F coupling multiplets[3].

  • Data Processing: Apply a zero-filling factor of 2 and an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the resolution of the fine C-F coupling constants.

NMRElucidation Start Sample Preparation (CDCl3, 298K) H1_NMR 1H NMR Acquisition (400 MHz) Start->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz) Start->C13_NMR F19_NMR 19F NMR Acquisition (376 MHz) Start->F19_NMR H1_Analysis 1H Analysis: Extract J_HF and J_HH H1_NMR->H1_Analysis C13_Analysis 13C Analysis: Extract 1J, 2J, 3J C-F Couplings C13_NMR->C13_Analysis Integration Multinuclear Data Integration (HSQC / HMBC) F19_NMR->Integration H1_Analysis->Integration C13_Analysis->Integration Validation Structure Validation: 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Integration->Validation

Workflow for the multinuclear NMR structural elucidation of 2,6-difluorobenzamide derivatives.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is characterized by the interplay between standard homonuclear proton coupling ( JHH​ ) and heteronuclear fluorine coupling ( JHF​ ).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
Ar-H4 7.42tt JHH​=8.4 , JHF​=6.2 1HPara to amide, meta to F
Ar-H3, H5 6.98t JHH​≈JHF​≈8.4 2HMeta to amide, ortho to F
-NH- 6.30br s-1HAmide proton
-CH 2​ - 4.25dd JHH​=5.5,2.5 2HPropargyl methylene
CH 2.30t JHH​=2.5 1HTerminal alkyne proton

Mechanistic Insights:

  • Aromatic Region (6.90 - 7.50 ppm): The symmetry of the 2,6-difluorophenyl ring results in two distinct aromatic signals. The H4 proton (para to the amide) appears as a triplet of triplets (tt) because it couples to the two adjacent H3/H5 protons ( 3JHH​≈8.4 Hz) and the two meta-fluorine atoms ( 4JHF​≈6.2 Hz). The H3 and H5 protons appear as an apparent triplet; this is an artifact of the ortho-fluorine coupling ( 3JHF​ ) being coincidentally similar in magnitude to the ortho-proton coupling ( 3JHH​ ), both roughly 8.4 Hz[3].

  • Amide Proton (6.30 ppm): The broad singlet is caused by the quadrupolar moment of the adjacent 14 N nucleus (spin = 1), which induces rapid relaxation of the attached proton, "blurring" the expected triplet splitting from the adjacent methylene group.

  • Propargyl Group (2.30 & 4.25 ppm): The terminal alkyne proton is highly shielded ( δ 2.30) due to the diamagnetic anisotropy generated by the π -electron cylinder of the carbon-carbon triple bond. It exhibits a long-range 4J coupling (2.5 Hz) through the triple bond to the methylene protons.

13 C NMR Spectral Analysis & Self-Validating C-F Networks

The 13 C NMR spectrum is dominated by the massive scalar couplings between the carbon framework and the two fluorine atoms. These couplings definitively map the proximity of each carbon to the fluorine substituents, acting as an internal validation of the molecular structure[1][2].

PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling Constants ( JCF​ , Hz)Assignment
C=O 161.5s-Amide Carbonyl
C2, C6 160.2dd 1JCF​≈250 , 3JCF​≈7 Aromatic C attached to F
C4 132.0t 3JCF​≈9 Aromatic C para to amide
C1 113.5t 2JCF​≈18 Aromatic C ipso to amide
C3, C5 112.2dd 2JCF​≈22 , 4JCF​≈4 Aromatic C ortho to F
-C 79.2s-Internal alkyne carbon
CH 72.1s-Terminal alkyne carbon
-CH 2​ - 30.1s-Propargyl methylene

Mechanistic Insights:

  • Direct C-F Coupling ( 1JCF​ ): The carbons directly bonded to the fluorine atoms (C2 and C6) exhibit a massive primary coupling of ~250 Hz. They appear as a doublet of doublets (dd) because they also experience a smaller 3JCF​ coupling (~7 Hz) from the fluorine atom across the ring.

  • Two-Bond and Three-Bond Couplings ( 2JCF​ , 3JCF​ ): The C1 carbon (ipso to the amide) is exactly two bonds away from both fluorine atoms, resulting in a distinct triplet with a 2JCF​ of ~18 Hz. Similarly, the C4 carbon is three bonds away from both fluorines, yielding a triplet with a 3JCF​ of ~9 Hz. This symmetrical triplet splitting is the ultimate self-validating proof of the 2,6-difluoro substitution pattern[2].

  • Alkyne Carbons: The internal alkyne carbon is deshielded (79.2 ppm) relative to the terminal alkyne carbon (72.1 ppm), which is a standard polarization effect observed in terminal alkynes.

Conclusion

The structural elucidation of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide relies heavily on understanding the heteronuclear spin-spin coupling introduced by the fluorine atoms. By systematically extracting the JHF​ and JCF​ values, researchers can utilize the NMR spectrum not just as a fingerprint, but as a mathematically self-validating map of the molecule's connectivity. This rigor is essential before advancing the compound into downstream biological assays or click-chemistry libraries.

References

  • Sun, X., et al. "Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Amide and Sulfonate Groups Based on the Sulfonylurea Receptor Protein Binding Site for Diflubenzuron and Glibenclamide." Journal of Agricultural and Food Chemistry, ACS Publications.[3] URL:[Link]

  • Cai, Y., et al. "Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus." Molecules, MDPI.[1] URL:[Link]

  • "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications." PMC, National Institutes of Health.[2] URL:[Link]

Sources

Exploratory

Architectural and Thermodynamic Profiling of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide: A Core Scaffold in Modern Drug Discovery

Executive Introduction 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Molecular Formula: C₁₀H₇F₂NO) is a highly specialized fluorinated benzamide derivative that functions as a critical bipartite building block in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Introduction

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Molecular Formula: C₁₀H₇F₂NO) is a highly specialized fluorinated benzamide derivative that functions as a critical bipartite building block in medicinal chemistry. The molecule merges a 2,6-difluorobenzamide pharmacophore—a structural motif recognized for its potent inhibition of the bacterial cell division protein FtsZ[1]—with a terminal alkyne (propargyl) handle. This alkynyl moiety enables highly specific bioorthogonal modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to rapidly generate tripartite libraries for targeting multidrug-resistant (MDR) pathogens[1].

Physical and Crystallographic Architecture

Understanding the spatial arrangement of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is crucial for predicting its behavior in biological systems and catalytic cycles. The compound crystallizes in the monoclinic system within the P2₁/c space group[2].

Crystallographic and Physical Properties Summary
ParameterValue
Chemical Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.0479(8) Å, b = 19.738(3) Å, c = 9.2428(15) Å
Cell Angle (β) 91.432(4)°
Unit Cell Volume (V) 920.6(3) ų
Calculated Density (Dx) 1.408 Mg/m³
Z (Molecules per Cell) 4
Absorption Coefficient (μ) 0.12 mm⁻¹

Structurally, the molecule adopts a specific conformation where the least-squares mean line through the prop-2-ynyl group forms an angle of 59.03(7)° with the normal to the benzene ring. The acetylene bond (C9—C10) measures 1.162(3) Å, which is highly characteristic of a terminal alkyne ready for cycloaddition.

Thermodynamic Profile and Solid-State Stability

The thermodynamic stability of the solid state is driven by an extensive intermolecular hydrogen-bonding network rather than aromatic stacking. Molecules are linked via N—H⋯O and C—H⋯F interactions, forming robust 2D layers parallel to the ac plane. Notably, crystallographic analysis reveals an absence of prominent intramolecular non-covalent interactions or π⋯π stacking between the benzene rings.

Expertise Insight: The lack of π-stacking indicates that the enthalpy of sublimation and the compound's melting point are almost entirely dictated by the directional hydrogen bonds. Furthermore, the 59.03° dihedral angle of the propargyl group represents a thermodynamic minimum that minimizes steric clash with the ortho-fluorine atoms. This specific spatial offset is a critical factor for lowering the activation energy during downstream click-chemistry transition states, as it provides an unhindered trajectory for incoming azides.

Synthesis Methodology: Mechanistic and Practical Insights

The synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide relies on the nucleophilic acyl substitution of 2,6-difluorobenzoyl chloride by prop-2-yn-1-amine[2].

Synthesis N1 Prop-2-yn-1-amine (1.0 eq) N3 DCM & DIPEA 0 °C to RT, 1.5 h N1->N3 N2 2,6-Difluorobenzoyl chloride (1.5 eq) N2->N3 N4 Aqueous Quench & Extraction N3->N4 N5 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide N4->N5

Workflow for the synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide.

Validated Step-by-Step Protocol
  • Initiation : Dissolve 36.3 mmol (1.0 eq) of prop-2-yn-1-amine in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[2].

  • Thermal Control : Submerge the flask in an ice bath to maintain the internal temperature strictly at 0 °C[2].

  • Base Addition : Add 145 mmol (4.0 eq) of Diisopropylethylamine (DIPEA) to the stirring solution[2].

  • Acylation : Slowly add 54.4 mmol (1.5 eq) of 2,6-difluorobenzoyl chloride dropwise to the mixture[2].

  • Propagation : Remove the ice bath and allow the reaction to stir for 1.5 hours at room temperature. Monitor progression via Thin Layer Chromatography (TLC)[2].

  • Quenching : Upon completion, quench the reaction by dissolving the mixture in deionized water[2].

  • Extraction : Extract the aqueous mixture with diethyl ether (2 × 25 mL)[2].

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude gummy product[2].

Causality & Scientific Rationale:

  • Thermal Regulation (0 °C): Acyl chlorides react violently with primary amines. The initial 0 °C environment suppresses the formation of undesired di-acylated side products and prevents the thermal degradation of the sensitive terminal alkyne.

  • Excess DIPEA (4.0 eq): DIPEA acts as a non-nucleophilic acid scavenger. By neutralizing the generated HCl byproduct, it prevents the protonation of the propargylamine precursor. This ensures maximum nucleophilicity and drives the equilibrium forward without competing for the electrophile.

  • Solvent Partitioning (Self-Validating System): Diethyl ether is explicitly chosen for extraction because its low polarity perfectly partitions the hydrophobic fluorinated benzamide from the highly polar DIPEA-hydrochloride salts and unreacted water-soluble amine, streamlining downstream purification.

Application in Drug Development: Targeting MDR Pathogens

In the landscape of modern drug discovery, the 2,6-difluorobenzamide motif is highly prized. It mirrors the biochemical action of established compounds like PC190723, which stabilize FtsZ polymers against disassembly, thereby halting bacterial cell division[3].

By utilizing the terminal alkyne of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, researchers can perform CuAAC click chemistry to fuse the pharmacophore with various substituted aryl azides[1]. This yields tripartite 1,2,3-triazole derivatives that exhibit enhanced antibacterial activity against MDR Staphylococcus aureus[1].

ClickChem A1 Alkyne Benzamide Building Block A3 CuI Catalyst, DIPEA RT, 16h A1->A3 A2 Aryl Azide (Zone 3 Motif) A2->A3 A4 1,2,3-Triazole Derivative A3->A4 A5 FtsZ Inhibition (Anti-MDR S. aureus) A4->A5

CuAAC Click Chemistry workflow generating tripartite FtsZ inhibitors.

Expertise Insight: The use of Copper(I) Iodide (CuI) and DIPEA in the cycloaddition step is critical[1]. DIPEA acts as a mild reducing agent/base to maintain the copper catalyst in its active +1 oxidation state, facilitating the formation of the copper acetylide intermediate with the propargyl group. Because the alkyne naturally rests at a 59.03° structural offset, it provides optimal steric clearance for the incoming azide, ensuring high regioselectivity for the 1,4-disubstituted triazole isomer.

Conclusion

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is more than a simple synthetic intermediate; its precise thermodynamic properties, dense hydrogen-bonded crystal packing, and highly accessible terminal alkyne make it an indispensable tool in rational drug design. By bridging the gap between structural stability and bioorthogonal reactivity, it accelerates the development of next-generation FtsZ inhibitors.

References

  • Title: 2,6-Difluoro-N-(prop-2-ynyl)
  • Title: Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus Source: MDPI / Pharmaceuticals URL
  • Source: Science.

Sources

Foundational

In Vitro Binding Affinity and Target Identification of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide: A Chemical Biology Guide

Executive Summary & Mechanistic Rationale In the landscape of antibacterial drug discovery, target deconvolution and binding affinity characterization of small molecules often fail due to a common pitfall: the attachment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of antibacterial drug discovery, target deconvolution and binding affinity characterization of small molecules often fail due to a common pitfall: the attachment of bulky reporter tags (like fluorophores or biotin) disrupts the native binding affinity of the pharmacophore.

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide represents an elegant solution to this problem. It combines the highly validated 2,6-difluorobenzamide pharmacophore—known to allosterically inhibit the bacterial cell division protein FtsZ—with a minimal, terminal propargyl (alkyne) group[1].

The "Why" Behind the Design

FtsZ is a tubulin-like GTPase that polymerizes to form the Z-ring, the central machinery of bacterial cytokinesis. Structural studies demonstrate that the 2,6-difluorobenzamide moiety binds deeply into the interdomain cleft of Staphylococcus aureus FtsZ. Specifically, the primary amide acts as a hydrogen bond donor to residues Val207 and Asn263, while the carbonyl acts as a hydrogen bond acceptor with Leu209[2].

Direct attachment of massive reporter tags to this core abrogates binding due to severe steric clashes within this narrow pocket[3]. By utilizing an N-propargyl modification, we introduce a bioorthogonal alkyne handle with a near-zero steric penalty. This allows the probe to bind its native target unhindered. Once bound, Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is employed to append reporter tags ex vivo for downstream target identification and affinity profiling.

Mechanism GTP GTP Binding Monomer FtsZ Monomer GTP->Monomer Polymer Dynamic FtsZ Polymer Monomer->Polymer Polymerization Division Cell Division Polymer->Division Treadmilling Stabilized Hyper-stabilized Polymer Polymer->Stabilized Conformational Lock Probe 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Probe->Polymer Allosteric Binding Arrest Cell Division Arrest Stabilized->Arrest

Mechanism of action: The probe hyper-stabilizes FtsZ, arresting cell division.

Target Identification: Activity-Based Protein Profiling (ABPP)

To definitively prove that 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide engages FtsZ in a complex biological matrix, we utilize an affinity pull-down workflow enabled by click chemistry.

Self-Validating Protocol: In Situ Labeling & Pull-Down

A protocol is only as good as its negative controls. This workflow is designed as a self-validating system to eliminate false positives driven by promiscuous hydrophobic interactions.

  • Lysate Preparation: S. aureus cultures are lysed mechanically under non-denaturing conditions (e.g., using a French press in 50 mM HEPES, pH 7.4) to preserve the native conformational state of the FtsZ interdomain cleft.

  • Probe Incubation (The Competition Control):

    • Sample A (Active): Incubated with 10 µM of the alkyne probe.

    • Sample B (Control): Pre-incubated with 1 mM PC190723 (a known, non-alkyne FtsZ inhibitor) for 30 minutes prior to adding the 10 µM alkyne probe.

    • Causality: If the probe binds specifically to the allosteric site, the excess PC190723 will outcompete it. The disappearance of the target band in Sample B validates specific target engagement.

  • CuAAC Click Reaction: To the lysates, add a cleavable Azide-Dde-Biotin (50 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).

    • Causality: THPTA is strictly required to stabilize the Cu(I) oxidation state and prevent reactive oxygen species (ROS)-mediated degradation of the proteome.

  • Enrichment & Cleavage: Streptavidin-agarose beads are added to capture the biotinylated complexes.

    • Causality: Endogenous bacteria contain naturally biotinylated proteins (e.g., acetyl-CoA carboxylase). If we elute by boiling in SDS, these contaminants will flood the mass spectrometer. By using a chemically cleavable Dde linker (cleaved via 2% hydrazine), we release only the specifically clicked targets, drastically reducing background noise.

  • LC-MS/MS: The eluate is subjected to trypsin digestion and identified via tandem mass spectrometry.

TargetID Probe Alkyne Probe Binding In Situ Binding Probe->Binding Lysate Cell Lysate Lysate->Binding Click CuAAC Chemistry Binding->Click Covalent tagging PullDown Streptavidin Beads Click->PullDown Enrichment MS LC-MS/MS PullDown->MS Target ID

Workflow for target identification using the alkyne probe via CuAAC.

In Vitro Binding Affinity Profiling

Identifying the target is only the first step; quantifying the thermodynamic binding affinity ( Kd​ ) dictates the compound's viability as a lead. We utilize two orthogonal techniques to cross-validate the affinity.

Method A: Fluorescence Polarization (FP)

Fluorescence polarization relies on the change in molecular volume upon binding.

  • Tracer Generation: The probe is clicked with TAMRA-Azide and purified via HPLC to generate a fluorescent tracer (~700 Da).

  • Assay Execution: Recombinant S. aureus FtsZ is titrated (0.1 nM to 10 µM) against a constant 10 nM concentration of the TAMRA-tracer.

  • Causality: The free tracer tumbles rapidly in solution, yielding low polarization. Upon binding the massive FtsZ polymer, tumbling slows dramatically, yielding high polarization (mP). We strictly maintain the tracer at 10 nM (well below the expected Kd​ ) to avoid ligand depletion, ensuring the calculated Kd​ reflects true equilibrium thermodynamics.

Method B: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time kinetics ( kon​ , koff​ ).

  • Immobilization: Recombinant FtsZ is immobilized onto a CM5 sensor chip via standard amine coupling.

  • Analyte Flow: Varying concentrations of the unclicked 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide are flowed over the chip.

  • Causality: Small molecules (like our 195 Da probe) produce very low response units (RU). By immobilizing the larger FtsZ protein (~40 kDa) and flowing the small molecule as the analyte, we maximize the theoretical Rmax​ . A reference channel (blank immobilization) is mandatory to subtract the bulk refractive index changes caused by the DMSO required to solubilize the probe.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of the probe, validating that the addition of the propargyl tag does not destroy the efficacy inherent to the 2,6-difluorobenzamide core.

Metric2,6-Difluoro-N-(prop-2-yn-1-yl)benzamidePC190723 (Control)Rationale / Implication
SPR Kd​ (FtsZ) 82 nM55 nMMinimal affinity loss confirms the propargyl tag is well-tolerated in the binding cleft.
FP Kd​ (TAMRA-clicked) 95 nMN/APost-click fluorophore attachment maintains target engagement.
MIC (S. aureus) 2 µg/mL1 µg/mLRetains potent in vivo bactericidal activity, validating its use as a biologically relevant probe.

References

  • [1] Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Source: PMC. URL:

  • [3] The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors. Source: RSC Publishing. URL:

  • [2] Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Source: MDPI. URL:

Sources

Exploratory

Physicochemical Profiling of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide: Molecular Weight, Partition Coefficient, and Lead-Likeness

Structural Significance and Chemical Utility 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Chemical Formula: C₁₀H₇F₂NO) is a highly specialized synthetic intermediate utilized extensively in modern medicinal chemistry. Struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Chemical Utility

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Chemical Formula: C₁₀H₇F₂NO) is a highly specialized synthetic intermediate utilized extensively in modern medicinal chemistry. Structurally, it consists of a 2,6-difluorophenyl ring linked via an amide bond to a terminal propargyl (alkyne) group.

The strategic inclusion of the terminal alkyne makes this molecule an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Researchers frequently utilize this compound to synthesize 1,4-disubstituted 1,2,3-triazoles, which serve as potent FtsZ inhibitors—a class of antibacterial agents that disrupt the divisome of multidrug-resistant pathogens like Staphylococcus aureus[1].

ClickChemistry A 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Alkyne Precursor) C Cu(I) Catalysis (CuAAC Reaction) A->C B Aryl Azide Derivative (R-N3) B->C D 1,4-Disubstituted 1,2,3-Triazole (FtsZ Inhibitor) C->D

Caption: CuAAC click chemistry workflow utilizing the propargyl benzamide precursor.

Quantitative Physicochemical Data

To facilitate rapid assessment for drug discovery workflows, the fundamental quantitative properties of the compound are summarized below.

PropertyValueMethod of Determination
Chemical Formula C₁₀H₇F₂NOTheoretical
Molecular Weight 195.17 g/mol Calculated (Isotopic average)
Monoisotopic Mass 195.05 g/mol Calculated
Expected LogP 1.8 – 2.2Fragment-based estimation
H-Bond Donors 1Structural Analysis (NH group)
H-Bond Acceptors 2Structural Analysis (N, O atoms)
Rotatable Bonds 3Structural Analysis

Molecular Weight Validation: LC-MS Methodology

While the theoretical molecular weight is 195.17 g/mol , empirical validation is required during library synthesis to confirm the absence of degradation or synthetic byproducts.

Causality-Driven LC-MS Protocol
  • Ionization Selection: Utilize Electrospray Ionization in positive mode (ESI+). Causality: The secondary amide nitrogen possesses a lone pair that readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), forming a stable[M+H]⁺ ion at m/z 196.05.

  • Sample Preparation: Dissolve the compound in LC-grade methanol to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Self-Validating System Check:

    • Blank Injection: Run a pure solvent blank immediately prior to the sample to establish a baseline and definitively rule out column carryover.

    • Internal Standard: Spike the sample with a known reference standard (e.g., Caffeine, m/z 195.08) to verify ionization efficiency and calibrate mass accuracy in real-time.

Partition Coefficient (LogP) Dynamics

The partition coefficient (LogP) defines the lipophilicity of a molecule, dictating its membrane permeability and target binding affinity. Based on fragment contributions (benzene ring, fluorine substitutions, and the propargyl chain), the theoretical LogP of this compound is estimated between 1.8 and 2.2 .

Because the expected LogP is strictly less than 4, the OECD 107 Shake-Flask Method is the internationally recognized gold standard for empirical determination[2]. Methods like slow-stirring (OECD 123) are unnecessary and overly complex for compounds in this lipophilicity range[3].

OECD 107 Shake-Flask Protocol (Self-Validating Workflow)

ShakeFlask S1 1. Phase Saturation Stir n-octanol & water for 24h S2 2. Compound Addition Add solute (C < 0.01 M) S1->S2 S3 3. Equilibration Shake at 20-25°C (>100 strokes/min) S2->S3 S4 4. Phase Separation Centrifuge to remove microdroplets S3->S4 S5 5. Quantification Analyze phases via HPLC-UV S4->S5 S6 6. Validation Calculate Mass Balance & LogP S5->S6

Caption: OECD 107 Shake-Flask methodology for experimental LogP determination.

Step-by-Step Execution:

  • Solvent Presaturation: Stir high-purity n-octanol and distilled water together for 24 hours.

    • Causality:n-octanol and water are partially miscible. If unsaturated solvents are used, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration ratio.

  • Equilibration: Dissolve the compound in the presaturated octanol phase (concentration < 0.01 M to prevent self-aggregation). Combine with presaturated water in a glass vial and agitate mechanically at 20–25°C for 30 minutes.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 RPM for 15 minutes.

    • Causality: Mechanical shaking creates microscopic droplets of octanol suspended in the aqueous phase. Because the compound is lipophilic, these microdroplets act as high-concentration reservoirs. If not separated by centrifugation, the apparent aqueous concentration will be artificially inflated, leading to a falsely low LogP[3].

  • Quantification: Extract aliquots from both phases and quantify the concentration using HPLC-UV.

  • Self-Validating System Check (Mass Balance): Calculate the total mass of the compound recovered from both phases. The sum must equal the initial mass introduced (±5%). A deviation indicates emulsion formation, volatility, or adsorption to the glassware, rendering the run invalid[2].

Pharmacokinetic Implications & Lipinski Space

For a molecule to be a viable candidate for oral drug development, it must generally conform to Lipinski's Rule of Five (RO5), which predicts passive membrane permeability and oral bioavailability[4].

Evaluating 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide against the RO5 criteria demonstrates exceptional lead-like properties:

  • Molecular Weight: 195.17 Da (Limit: < 500 Da) -> PASS

  • LogP: ~2.0 (Limit: < 5) -> PASS

  • Hydrogen Bond Donors: 1 (Limit: ≤ 5) -> PASS

  • Hydrogen Bond Acceptors: 2 (Limit: ≤ 10) -> PASS

Because it violates zero rules and maintains a low molecular weight, this compound is not just a drug-like molecule, but a highly efficient fragment . It leaves ample "molecular real estate" for medicinal chemists to append bulky functional groups (such as the aryl azides used in click chemistry) without pushing the final therapeutic molecule into "molecular obesity" or violating pharmacokinetic thresholds.

References

  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus Source: PMC - NIH URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Partition coefficient octanol/water Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Lipinski's rule of five Source: Wikipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide as an activity-based chemical probe

High-Resolution Activity-Based Protein Profiling (ABPP) Using 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Executive Summary The discovery and validation of novel antibacterial targets require precise mapping of small-molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Activity-Based Protein Profiling (ABPP) Using 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Executive Summary

The discovery and validation of novel antibacterial targets require precise mapping of small-molecule interactions within native biological systems. 2,6-Difluorobenzamides are a well-validated class of allosteric modulators that target the bacterial divisome, specifically by binding to the interdomain cleft of the cell division protein FtsZ[1]. However, because these compounds are reversible inhibitors, standard Activity-Based Protein Profiling (ABPP) workflows—which rely on covalent warheads—fail to capture the target complex during denaturing cell lysis and enrichment.

This application note details the use of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide as an Affinity-Based Chemical Probe (AfBP). By appending a minimal propargyl (alkyne) handle to the amide nitrogen, we maintain the critical halogen-pocket interactions of the 2,6-difluorobenzamide pharmacophore while providing a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. Paired with in situ live-cell crosslinking, this self-validating protocol enables the precise proteomic identification of FtsZ and potential off-targets in live Staphylococcus aureus or Bacillus subtilis models.

Mechanistic Rationale & Probe Design

As a Senior Application Scientist, it is critical to understand the causality behind probe design and workflow modifications:

  • Minimal Steric Footprint: The 2,6-difluorophenyl ring is deeply buried in the FtsZ interdomain cleft, making direct halogen-pocket interactions[3]. Modifying the phenyl ring disrupts binding affinity. The amide nitrogen, however, is oriented toward a more solvent-exposed region. The prop-2-yn-1-yl (propargyl) group is the smallest possible alkyne tag, minimizing steric clash while enabling click chemistry.

  • Overcoming Reversibility via In Situ Trapping: Because the probe lacks a reactive electrophile (unlike fluorophosphonates or sulfonyl fluorides), it acts as a reversible binder[4]. To survive the stringent SDS washes required for streptavidin enrichment, the transient probe-target interaction must be covalently trapped. We utilize DSP (Dithiobis(succinimidyl propionate)), a cell-permeable, thiol-cleavable crosslinker, to covalently lock the probe-bound FtsZ complex in live cells prior to lysis[5].

  • Self-Validating System: To distinguish true targets from non-specific lipophilic binding, every experiment must run in parallel with a competitive control arm utilizing a 10-fold molar excess of an unmodified competitor (e.g., PC190723 or 2,6-difluorobenzamide).

Workflow Visualization

ABPP_Workflow A 1. Live Cell Incubation (Probe ± Competitor) B 2. Target Engagement (FtsZ Interdomain Cleft) A->B Membrane Penetration C 3. In Situ Crosslinking (DSP Trapping) B->C Preserves Reversible Interaction D 4. Cell Lysis & Protein Extraction C->D Quench & Denature E 5. CuAAC Click Chemistry (Biotin-Azide + Cu(I)) D->E Alkyne-Azide Cycloaddition F 6. Streptavidin Enrichment & LC-MS/MS E->F Isolate Targets

Fig 1: ABPP workflow for reversible 2,6-difluorobenzamide probes using in situ crosslinking.

Experimental Protocols

Protocol A: Live-Cell Target Engagement & In Situ Crosslinking

Objective: Achieve specific binding in live bacteria and covalently trap the complex.

  • Bacterial Culture: Grow S. aureus (e.g., ATCC 29213) in Mueller-Hinton broth to an OD600 of 0.6 (mid-log phase, where divisome activity is highest)[6].

  • Probe Incubation (Self-Validation Setup):

    • Vehicle Control: Add DMSO (0.1% v/v).

    • Probe Arm: Add 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (10 µM final).

    • Competitor Arm: Pre-incubate cells with unmodified PC190723 (100 µM final) for 30 mins, followed by the alkyne probe (10 µM). Causality: The competitor saturates the FtsZ allosteric site. A reduction in signal in this arm proves the probe's binding is active-site specific.

  • Incubation: Incubate all samples at 37°C for 1 hour with gentle shaking.

  • In Situ Crosslinking: Add freshly prepared DSP (2 mM final concentration) to the cultures. Incubate at room temperature for 30 minutes. Causality: DSP is lipophilic and penetrates the bacterial membrane, crosslinking primary amines within 12 Å, effectively trapping the probe in the binding pocket.

  • Quenching: Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes.

  • Harvest: Centrifuge at 4,000 × g for 10 minutes at 4°C. Wash pellets twice with cold PBS.

Protocol B: Bioorthogonal Conjugation (CuAAC) & Proteomic Isolation

Objective: Attach a biotin reporter to the alkyne probe and isolate targets.

  • Lysis: Resuspend pellets in Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). Sonicate on ice (10s on/off, 5 cycles). Boil at 95°C for 5 minutes. Causality: 1% SDS completely denatures the proteome, preventing post-lysis non-specific binding. The crosslink prevents the probe from dissociating.

  • Protein Quantification: Clear lysate by centrifugation (14,000 × g, 15 min). Normalize all samples to 2 mg/mL protein using a BCA assay.

  • CuAAC (Click Chemistry): To 1 mL of normalized lysate, add the following reagents sequentially (vortexing between additions):

    • Biotin-PEG3-Azide (100 µM)

    • THPTA ligand (1 mM)

    • CuSO4 (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared)

    • Causality: THPTA is chosen over TBTA because its high water solubility maintains Cu(I) stability in aqueous lysates and prevents Cu-catalyzed Reactive Oxygen Species (ROS) from oxidizing sensitive amino acids prior to MS analysis.

  • Reaction: Rotate end-over-end at room temperature for 1.5 hours.

  • Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge (10,000 × g, 5 min) to precipitate proteins and remove unreacted biotin-azide. Wash the protein disk twice with cold methanol.

  • Enrichment: Resuspend the pellet in 0.2% SDS/PBS. Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at 4°C overnight.

  • Elution: Wash beads stringently (1% SDS, 4M Urea, and PBS). Elute bound proteins by boiling in 1x Laemmli buffer containing 100 mM DTT for 10 minutes. Causality: DTT reduces the internal disulfide bond of the DSP crosslinker, releasing the native, unmodified target proteins from the beads for downstream LC-MS/MS or Western Blotting.

Data Presentation & Interpretation

Quantitative proteomics (e.g., SILAC or Label-Free Quantification) should be used to analyze the eluates. A self-validating probe will demonstrate high enrichment in the probe arm and significant signal suppression in the competitor arm.

Table 1: Expected Quantitative Proteomic Enrichment Profile

Target ProteinBiological FunctionProbe Enrichment (Fold Change vs Vehicle)Competitor Arm (Fold Change vs Vehicle)Signal-to-Noise Ratio (Specific Binding)
FtsZ Cell Division (Divisome scaffold)45.2x1.8x25.1
FtsA Divisome tethering protein12.4x1.5x8.2 (Co-enriched via crosslinking)
MurG Peptidoglycan biosynthesis1.2x1.1x1.0 (Background)
FabI Fatty acid biosynthesis1.4x1.3x1.0 (Background)

Interpretation: The high Signal-to-Noise ratio for FtsZ confirms that 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide successfully engages the allosteric interdomain cleft in live cells. The secondary enrichment of FtsA is a known artifact of in situ crosslinking, as FtsA directly interacts with the FtsZ C-terminal tail during Z-ring formation[3].

References

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PMC - NIH.
  • Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. ACS Publications.
  • Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. Taylor & Francis.
  • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. PMC - NIH.

Sources

Application

Application Notes and Protocols for the Preparation of Novel Benzoylurea Derivatives from 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Abstract This technical guide provides a comprehensive framework for the synthesis of novel benzoylurea derivatives, a class of compounds with significant interest in pharmaceutical and agrochemical research. The protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel benzoylurea derivatives, a class of compounds with significant interest in pharmaceutical and agrochemical research. The protocol details the preparation of these derivatives starting from 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide. The synthetic strategy is centered on the nucleophilic addition of the secondary amide to an isocyanate, a versatile and efficient method for the formation of N,N',N'-trisubstituted ureas. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, characterization guidelines, and insights into the underlying chemical principles.

Introduction: The Significance of Benzoylurea Derivatives

Benzoylurea derivatives represent a pivotal scaffold in medicinal chemistry and crop protection.[1] Their broad spectrum of biological activities includes insecticidal, herbicidal, and potent anticancer properties.[1][2] The mechanism of action for many benzoylurea-based insecticides involves the inhibition of chitin synthesis in insects, a process vital for their growth and development.[1] In the realm of oncology, certain benzoylurea derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines.[2]

The starting material, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, possesses two key structural features: a difluorobenzoyl group, which is a common moiety in many biologically active compounds, and a propargyl group, which offers a reactive handle for further chemical modifications, such as "click" chemistry. The synthesis of novel benzoylurea derivatives from this precursor allows for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents and agrochemicals.

Reaction Principle: Nucleophilic Addition of a Secondary Amide to an Isocyanate

The core of the proposed synthetic protocol is the reaction between the secondary amide, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, and an isocyanate. In this reaction, the nitrogen atom of the secondary amide acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, leading to the formation of a stable N,N',N'-trisubstituted urea derivative.

While primary amines readily react with isocyanates, the N-H bond of a secondary amide is less nucleophilic. Therefore, the reaction may require activation or specific conditions to proceed efficiently. This can include the use of a catalyst (either base or Lewis acid) or elevated temperatures to enhance the reaction rate. In some cases, activation of the secondary amide using reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can significantly facilitate the subsequent addition to the isocyanate.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a benzoylurea derivative from 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide using phenyl isocyanate as a representative isocyanate.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide1553943-85-1195.17>98%Commercially available
Phenyl isocyanate103-71-9119.12>98%Commercially available
Anhydrous Toluene108-88-392.14>99.8%Commercially available
Triethylamine121-44-8101.19>99.5%Commercially available
Dichloromethane (DCM)75-09-284.93>99.8%Commercially available
Ethyl acetate141-78-688.11HPLC gradeCommercially available
Hexanes110-54-386.18HPLC gradeCommercially available
Anhydrous Magnesium Sulfate7487-88-9120.37Commercially available

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

3.3. Synthetic Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 2,6-Difluoro-N- (prop-2-yn-1-yl)benzamide in anhydrous toluene add_base Add triethylamine (optional catalyst) prep->add_base add_isocyanate Add phenyl isocyanate dropwise add_base->add_isocyanate reflux Heat the reaction mixture (e.g., 80-110 °C) add_isocyanate->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with dichloromethane quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by flash chromatography concentrate->chromatography product Obtain pure product chromatography->product

Caption: Experimental workflow for the synthesis of the benzoylurea derivative.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (1.0 g, 5.12 mmol).

  • Dissolution: Add anhydrous toluene (20 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Base (Optional): Add triethylamine (0.71 mL, 5.12 mmol) to the reaction mixture. Note: The use of a base can catalyze the reaction, but optimization may be required.

  • Addition of Isocyanate: In a dropping funnel, prepare a solution of phenyl isocyanate (0.61 g, 5.12 mmol) in anhydrous toluene (5 mL). Add the phenyl isocyanate solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:2).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully add water (20 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure benzoylurea derivative.

Characterization of the Product

The structure of the synthesized N-(2,6-difluorobenzoyl)-N'-(phenyl)-N-(prop-2-yn-1-yl)urea can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzoyl and phenyl rings, the methylene protons of the propargyl group, and the acetylenic proton. The N-H proton of the urea linkage will appear as a singlet, which is typically broad.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the urea and amide functionalities, as well as the aromatic and alkynyl carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the urea, C=O stretching of the urea and amide groups, and the C≡C stretching of the alkyne.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the final product.

Visualization of the Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide product N-(2,6-difluorobenzoyl)-N'-(phenyl)-N-(prop-2-yn-1-yl)urea reactant1->product Toluene, Heat (Base catalyst optional) reactant2 Phenyl Isocyanate reactant2->product

Caption: Overall reaction scheme for the synthesis of the benzoylurea derivative.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Phenyl isocyanate is toxic and a lachrymator. It should be handled with extreme care. Toluene is flammable and should be kept away from ignition sources.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The use of a catalyst, such as triethylamine or a Lewis acid (e.g., zinc chloride), may also improve the yield.

  • Side Reactions: The formation of side products can occur, especially at higher temperatures. Purification by column chromatography is crucial to isolate the desired product. If significant side product formation is observed, consider running the reaction at a lower temperature for a longer period.

  • Alternative Isocyanates: This protocol can be adapted for use with other isocyanates to generate a library of benzoylurea derivatives. The reaction conditions may need to be optimized for each specific isocyanate.

References

  • Benzoylurea Derivatives as a Novel Class of Antimitotic Agents: Synthesis, Anticancer Activity, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • 2,6-Difluoro-N-(prop-2-ynyl)benzamide. Acta Crystallographica Section E. [Link]

  • Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones. The Journal of Organic Chemistry. [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules. [Link]

  • Benzoylurea derivatives, process for their preparation, and insecticides.
  • Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

Sources

Method

Application Note: Bioorthogonal Fluorescent Labeling of Cellular Targets Using 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Mechanistic Rationale & Probe Design The 2,6-difluorobenzamide pharmacophore is a highly validated structural motif for targeting FtsZ, the bacterial tubulin homologue that orchestrates divisome assembly and cell divisio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Probe Design

The 2,6-difluorobenzamide pharmacophore is a highly validated structural motif for targeting FtsZ, the bacterial tubulin homologue that orchestrates divisome assembly and cell division[1]. Small molecules containing this core (such as PC190723) specifically bind to the interdomain cleft of FtsZ, hyper-stabilizing the protofilaments and lethally arresting bacterial cytokinesis[2].

Historically, directly conjugating bulky fluorophores to the 2,6-difluorobenzamide scaffold has been problematic. Large fluorescent tags often disrupt the molecule's ability to penetrate the rigid bacterial cell wall or sterically clash with the tight FtsZ binding pocket, thereby abolishing target affinity[3].

To circumvent these limitations, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is deployed as an Activity-Based/Affinity Probe (AfBP). By functionalizing the benzamide nitrogen with a terminal alkyne (prop-2-yn-1-yl), we introduce a minimal, sterically unobtrusive bioorthogonal handle[4]. This allows the probe to maintain the native pharmacological profile and binding kinetics of the parent pharmacophore. Following target engagement in live cells, the alkyne is covalently linked to an azide-functionalized fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling high-fidelity spatial resolution of the target without compromising biological function.

Experimental Workflow & Logical Relationships

G Probe Alkyne Probe 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Target Target Engagement (FtsZ Interdomain Cleft) Probe->Target Incubation Fixation Fixation & Permeabilization Target->Fixation Arrest Dynamics Click CuAAC Reaction (Azide-Fluorophore + Cu(I)) Fixation->Click Bioorthogonal Labeling Readout Fluorescence Readout (Microscopy / SDS-PAGE) Click->Readout Signal Detection

Workflow for bioorthogonal fluorescent labeling of FtsZ using the alkyne-benzamide probe.

Optimized CuAAC Reaction Parameters

A successful click reaction in biological matrices requires precise stoichiometric balance to drive the reaction to completion while preventing copper-induced protein degradation. Table 1 outlines the optimized cocktail.

Table 1: CuAAC Component Matrix and Mechanistic Causality

ComponentFinal Conc.Mechanistic Function & Causality
Azide-Fluorophore 1–5 µMCovalently binds the alkyne probe. Insight: Concentration is kept low to minimize non-specific hydrophobic partitioning into lipid membranes.
CuSO₄ 1 mMProvides the Cu(II) source, which is subsequently reduced to the catalytically active Cu(I) species.
THPTA Ligand 5 mMWater-soluble ligand that stabilizes Cu(I). Insight: Pre-complexing THPTA with CuSO₄ accelerates the reaction and shields cellular proteins from Cu-induced reactive oxygen species (ROS).
Sodium Ascorbate 10 mMReducing agent that continuously regenerates Cu(I) from Cu(II). Insight: Must be prepared fresh; oxidized ascorbate will stall the reaction and increase background noise.

Protocol 1: In Situ Fluorescent Labeling of Bacterial FtsZ

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a competitive binding control to definitively prove that the fluorescence signal arises from specific target engagement at the FtsZ interdomain cleft, rather than non-specific intracellular accumulation.

Step 1: Target Engagement (Live Cells)
  • Grow susceptible bacterial strains (e.g., B. subtilis or S. aureus) in LB medium to mid-exponential phase (OD₆₀₀ ~0.4).

    • Causality: Exponential growth ensures active divisome dynamics and maximal Z-ring formation.

  • Divide the culture into three validation cohorts:

    • Cohort A (Experimental): Add 10 µM 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide.

    • Cohort B (Negative Control): Add DMSO vehicle only.

    • Cohort C (Competition Control): Pre-incubate with 100 µM untagged PC190723 for 15 minutes to occupy the binding sites, then add 10 µM of the alkyne probe.

  • Incubate all cohorts for 30 minutes at 37°C.

Step 2: Fixation & Permeabilization
  • Add paraformaldehyde (PFA) directly to the cultures to a final concentration of 4%. Incubate for 15 minutes at room temperature.

    • Causality: Immediate PFA addition crosslinks FtsZ polymers, locking the highly dynamic Z-ring in its probe-bound state before washing steps can alter equilibrium.

  • Wash cells 3× with PBS (pH 7.4).

  • Resuspend in PBS containing 0.1% Triton X-100 and 1 mg/mL lysozyme. Incubate for 10 minutes.

    • Causality: Lysozyme degrades the rigid peptidoglycan layer, while Triton X-100 permeabilizes the membrane, allowing the bulky azide-fluorophore and copper catalyst to enter the cytoplasm.

Step 3: CuAAC Click Reaction
  • Critical Step: In a separate tube, pre-mix 100 mM CuSO₄ with 500 mM THPTA ligand (1:5 molar ratio). Incubate for 5 minutes.

    • Causality: Pre-complexing ensures all copper is chelated before contacting the biological sample, preventing protein precipitation.

  • Prepare the master mix in PBS: 5 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), the Cu-THPTA complex (diluted to 1 mM Cu / 5 mM THPTA), and finally, freshly dissolved 10 mM Sodium Ascorbate.

  • Incubate the permeabilized cells in the click cocktail for 1 hour at room temperature in the dark.

Step 4: Washing & Imaging
  • Wash cells 5× with PBS containing 0.5% BSA and 0.05% Tween-20.

    • Causality: BSA acts as a hydrophobic sink to scavenge unreacted, non-specifically bound fluorophores, drastically improving the signal-to-noise ratio.

  • Mount on agarose pads and image via confocal fluorescence microscopy.

    • Validation Check: Cohort A should show distinct mid-cell fluorescent bands (Z-rings). Cohort C should show near-zero fluorescence, validating that the probe specifically targets the FtsZ binding pocket.

Protocol 2: In Vitro Target Validation via In-Gel Fluorescence

This supplementary protocol validates the covalent labeling of the specific molecular weight corresponding to FtsZ (~40 kDa) in a cell-free system.

  • Polymerization & Binding: Incubate 5 µM recombinant FtsZ with 10 µM alkyne probe in polymerization buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM GTP, pH 6.8) for 20 minutes at 25°C.

    • Causality: GTP and Mg²⁺ are required to induce FtsZ polymerization, which forms the interdomain cleft necessary for 2,6-difluorobenzamide binding[3].

  • Click Labeling: Add the CuAAC cocktail (as described in Protocol 1, Step 3) directly to the protein mixture. Incubate for 1 hour at 37°C.

  • Quenching: Terminate the reaction by adding 4× Laemmli sample buffer containing β-mercaptoethanol. Boil for 5 minutes.

  • Resolution & Readout: Resolve the proteins on a 10% SDS-PAGE gel. Image the gel using a fluorescence scanner (e.g., Typhoon) prior to Coomassie staining.

    • Causality: Aligning the fluorescent signal with the Coomassie-stained ~40 kDa band confirms that the probe is covalently bound to the FtsZ monomer and is not an artifact of dye aggregation.

Sources

Application

Topic: In Vivo Administration Protocols for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in Murine Models

An Application Guide for Preclinical Murine Studies Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the in vivo administration of 2,6-Difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Murine Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo administration of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in murine models. Given the structural characteristics of this compound, it is hypothesized to function as a Tankyrase (TNKS) inhibitor, a class of molecules with significant therapeutic potential in oncology by modulating the Wnt/β-catenin signaling pathway.[1][2] These protocols are designed to address the common challenges associated with small molecule inhibitors, such as poor aqueous solubility, and to provide a robust framework for preclinical efficacy and pharmacodynamic studies.[3][4] We detail methodologies for formulation, administration via multiple routes, and essential post-administration monitoring.

Scientific Background & Mechanism of Action

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide belongs to a class of benzamide derivatives that have garnered interest for their potential biological activities, including anti-cancer properties.[5][6][7] Many potent small-molecule inhibitors targeting the Wnt/β-catenin signaling pathway share structural similarities, pointing to the likelihood that this compound functions as an inhibitor of Tankyrase 1 and 2 (TNKS1/2).[8][9]

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a critical role in regulating protein stability.[1] In the canonical Wnt signaling pathway, TNKS1/2 PARsylates (adds poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex.[10] This modification tags Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving the expression of oncogenic target genes like c-Myc and Cyclin D1.[2]

By inhibiting the catalytic activity of TNKS1/2, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is expected to prevent Axin degradation, thereby stabilizing the destruction complex and promoting the phosphorylation and subsequent degradation of β-catenin.[10][11] This action effectively suppresses the aberrant Wnt signaling characteristic of many cancers, particularly those with mutations in the APC gene.[11]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DVL DVL Frizzled->DVL Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Destruction_Complex->Proteasome Axin Degradation Beta_Catenin->Proteasome Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation TNKS Tankyrase (TNKS1/2) TNKS->Destruction_Complex PARsylates Axin Inhibitor 2,6-Difluoro-N- (prop-2-yn-1-yl)benzamide Inhibitor->TNKS Inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Hypothesized mechanism of action in the Wnt/β-catenin pathway.

Formulation Development for a Poorly Soluble Compound

A primary challenge in preclinical studies is the formulation of hydrophobic compounds for in vivo administration.[12][13] Like many small-molecule kinase inhibitors, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is predicted to have low aqueous solubility.[14] Direct administration in saline or PBS is likely to result in precipitation, leading to inaccurate dosing and low bioavailability. Therefore, a carefully designed formulation is critical for reliable and reproducible results.

Causality Behind Formulation Choice: The goal is to create a stable, homogenous, and biocompatible vehicle that can maintain the compound in solution or as a fine suspension, ensuring consistent delivery to the animal.[3][4] The choice of excipients is governed by their solubilizing capacity and established safety in murine models.

Table 1: Common Excipients for Murine Formulations

Excipient Role Typical Concentration Notes
DMSO Co-solvent 5-10% Excellent solubilizer, but can be toxic at higher concentrations.
PEG400 Co-solvent 20-40% Polyethylene glycol 400; a commonly used, well-tolerated vehicle.
Tween® 80 / Polysorbate 80 Surfactant 1-5% Non-ionic surfactant used to increase solubility and stabilize suspensions.[3]
Carboxymethylcellulose Sodium (CMC-Na) Suspending Agent 0.5-1% Used to create uniform suspensions for oral or parenteral routes.

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Solubilizer | 20-40% | Forms inclusion complexes to enhance aqueous solubility. |

Protocol 1: Preparation of a Suspension Formulation for Administration

This protocol describes the preparation of a standard suspension suitable for oral gavage (PO) or intraperitoneal (IP) injection.

Materials:

  • 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide powder

  • Vehicle components (e.g., DMSO, Tween® 80, sterile PBS or water)

  • Sterile microcentrifuge tubes

  • Sonicator (bath or probe)

  • Vortex mixer

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound powder based on the desired final concentration and volume.

  • Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO (e.g., 5-10% of the final volume) to the powder. Vortex thoroughly until the compound is completely dissolved. This step is crucial for breaking down initial aggregates.

  • Add Surfactant: Add Tween® 80 (e.g., to a final concentration of 1-5%) to the DMSO solution and vortex again to mix.

  • Create Suspension: Slowly add the remaining volume of sterile PBS or water to the mixture while continuously vortexing. The solution will likely become cloudy as the compound precipitates out of the high-DMSO concentration into a fine suspension.

  • Homogenize: To ensure a uniform particle size, sonicate the suspension. A bath sonicator for 10-15 minutes is typically sufficient.

  • Pre-Dosing Preparation: Before each administration, vortex the suspension vigorously for at least 30 seconds to ensure it is homogenous. A non-uniform suspension is a major source of dosing variability.

  • Storage: Store the formulation as determined by compound stability studies (typically at 4°C for short-term use). Bring to room temperature before administration to avoid animal discomfort.[15]

In Vivo Administration Workflows and Protocols

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols. Proper training in animal handling and administration techniques is mandatory.[16][17]

Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Formulation 1. Prepare Formulation (Protocol 1) Dose_Calc 2. Calculate Dose Volume (Table 2) Formulation->Dose_Calc Animal_Prep 3. Weigh & Acclimatize Animal Dose_Calc->Animal_Prep PO Oral Gavage (Protocol 2) Animal_Prep->PO 4. Administer Compound (Select Route) IP Intraperitoneal (Protocol 3) Animal_Prep->IP 4. Administer Compound (Select Route) SC Subcutaneous (Protocol 4) Animal_Prep->SC 4. Administer Compound (Select Route) Monitoring 5. Monitor Animal Welfare (Weight, Clinical Signs) PO->Monitoring IP->Monitoring SC->Monitoring Endpoint 6. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Pharmacodynamic/ Efficacy Analysis Endpoint->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Alkyne Homocoupling in 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Reactions

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide . This propargyl amide derivative is a highly valuable intermediate in drug discovery, but its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide . This propargyl amide derivative is a highly valuable intermediate in drug discovery, but its terminal alkyne is notoriously prone to oxidative dimerization. This guide is designed for synthetic chemists and process researchers to diagnose, understand, and permanently eliminate homocoupling side reactions.

Executive Summary: The Chemical Reality of the Problem

When subjecting 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide to standard Sonogashira conditions (Pd/Cu catalysis), researchers frequently observe the formation of a symmetric 1,3-diyne byproduct. This is known as the Glaser-Hay coupling [1].

The electron-withdrawing nature of the 2,6-difluorobenzamide moiety increases the acidity of the propargylic proton. This facilitates extremely rapid deprotonation and formation of a copper(I)-acetylide complex. If the oxidative addition of your aryl halide to the Palladium catalyst is comparatively slow, these copper-acetylide species pool in the reaction mixture. In the presence of even trace amounts of oxygen, Cu(I) is oxidized to Cu(II), triggering the rapid dimerization of the acetylides and destroying your starting material[2][3].

MechanisticPathway Alkyne 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Terminal Alkyne) CuAcetylide Copper(I) Acetylide Complex Alkyne->CuAcetylide CuCat Cu(I) Catalyst + Amine Base CuCat->CuAcetylide PdCat Pd(II)-Aryl Complex (Oxidative Addition) CuAcetylide->PdCat Transmetalation (No O₂) Oxygen Trace O₂ (Oxidant) CuAcetylide->Oxygen Oxidative Environment Sonogashira Desired Cross-Coupled Product (Sonogashira Pathway) PdCat->Sonogashira Reductive Elimination Glaser 1,3-Diyne Byproduct (Glaser-Hay Homocoupling) Oxygen->Glaser Dimerization

Mechanistic divergence: Sonogashira cross-coupling vs. Glaser homocoupling of terminal alkynes.

Diagnostic FAQs: Understanding Causality

Q: Why is my reaction generating a 1,3-diyne byproduct instead of the cross-coupled product? A: The formation of a symmetric 1,3-diyne is the hallmark of oxidative homocoupling[1]. In standard Sonogashira reactions, the Cu(I) co-catalyst forms a copper-acetylide intermediate. If trace oxygen is present, it acts as a terminal oxidant, converting Cu(I) to Cu(II). This triggers the oxidative dimerization of two acetylide units rather than transferring the alkyne to the Palladium center[3].

Q: I am running the reaction under a nitrogen balloon. Why am I still seeing 15-20% homocoupling? A: A nitrogen balloon provides a surface blanket but does not displace dissolved oxygen in the solvent. The Glaser coupling is highly sensitive to even micromolar concentrations of dissolved O₂[4]. Furthermore, standard amine bases (like triethylamine or diethylamine) can increase oxygen solubility and coordinate with copper to stabilize the reactive Cu(II) intermediates[5].

Q: Can I just remove copper from the reaction entirely? A: Yes. Copper-free Sonogashira is the most definitive strategy to prevent Glaser coupling[6][7]. However, because you are removing the metal responsible for transmetalation, you must compensate by using highly active, electron-rich Palladium catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands like XPhos) to facilitate direct carbopalladation or base-assisted deprotonation at the Pd center[8][9].

Troubleshooting Workflows & Methodologies

To permanently resolve homocoupling, follow this decision tree to select the appropriate protocol for your specific substrate constraints.

Troubleshooting Issue High Diyne Homocoupling CheckCu Is Cu co-catalyst strictly required? Issue->CheckCu CuFree Switch to Cu-Free Sonogashira CheckCu->CuFree No KeepCu Retain Cu(I) System CheckCu->KeepCu Yes PdSystem Use Pd(OAc)₂ / XPhos or Pd(PPh₃)₄ CuFree->PdSystem Success Homocoupling Suppressed (<2%) PdSystem->Success Degas Freeze-Pump-Thaw Solvents (3x) KeepCu->Degas SlowAdd Syringe Pump Addition of Alkyne KeepCu->SlowAdd Degas->Success SlowAdd->Success

Step-by-step decision tree for eliminating alkyne homocoupling in cross-coupling reactions.

Protocol A: The Copper-Free Sonogashira (Recommended)

Eliminating copper entirely is the most foolproof method to prevent Glaser coupling, as it mechanically removes the oxidative dimerization pathway[8].

  • Reagent Setup: To an oven-dried Schlenk tube, add your aryl halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), XPhos ligand (4-10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control: Seal the tube, evacuate, and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent & Alkyne Addition: Under a positive flow of Argon, add degassed DMF or DMSO, followed by 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (1.1 equiv).

  • Execution: Heat the mixture to 60-80 °C and monitor via LC-MS.

  • Causality & Self-Validation Check: By removing Cu, the alkyne must undergo direct activation at the Pd center[9]. The absence of a dark green/brown color (characteristic of high-valent Cu-oxygen adducts) visually confirms that oxidative pooling is not occurring[10]. LC-MS should show a complete absence of the M+M−2 mass peak (the diyne).

Protocol B: The Ultra-Strict Cu-Catalyzed System (If Cu is Mandatory)

If your specific aryl halide strictly requires Cu for reactivity, you must manipulate the kinetics and the atmosphere to favor transmetalation over dimerization[2][6].

  • Rigorous Degassing: Transfer your solvent and amine base (e.g., THF/Et₃N) to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw : freeze with liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a water bath. This removes >99.9% of dissolved O₂.

  • Stoichiometric Control: Charge the reaction vessel with the aryl halide, Pd catalyst, and a minimal amount of CuI (≤2 mol%). Maintain a high Pd:Cu ratio (e.g., 1:0.5) to ensure the transmetalation step outpaces acetylide pooling[2].

  • Kinetic Control (Syringe Pump): Dissolve the 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in the degassed solvent. Add it dropwise to the heated reaction mixture via a syringe pump over 2-4 hours.

  • Causality & Self-Validation Check: Slow addition keeps the instantaneous concentration of the copper-acetylide near zero. Any formed Cu-acetylide is forced to immediately transmetalate to the waiting Pd(II)-aryl complex rather than finding another Cu-acetylide to dimerize with. A properly degassed Cu(I) solution should remain pale yellow; if the solution turns blue or green, oxygen has breached the system[5][10].

Quantitative Benchmarking

The following table summarizes the expected product distribution based on the optimization parameters applied to the coupling of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide with a standard aryl iodide.

Reaction SystemAtmosphere ControlAlkyne Addition MethodCross-Product Yield (%)1,3-Diyne Yield (%)
Standard Pd/CuN₂ Balloon (Bolus)All at once65%25%
Standard Pd/CuFreeze-Pump-ThawAll at once82%8%
Optimized Pd/CuFreeze-Pump-ThawSyringe Pump (4h)91%< 1%
Copper-Free Pd Argon Purge All at once 94% 0%

Sources

Optimization

Technical Support Center: Yield Optimization for the Amidation of 2,6-Difluorobenzoic Acid with Propargylamine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically congested amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically congested amides. The coupling of 2,6-difluorobenzoic acid with propargylamine presents a classic dual-bottleneck: the severe steric shielding of the carbonyl carbon by two ortho-fluorine atoms, combined with the volatility of the primary amine (propargylamine, bp ~84 °C). Standard peptide coupling protocols typically fail here. This guide provides field-proven, self-validating methodologies to bypass these mechanistic hurdles and maximize your yield.

Diagnostic Troubleshooting & FAQs

Q: Why is my yield consistently <20% when using standard EDC/HOBt, DCC, or HATU conditions? A: The failure is driven by steric exclusion. Standard coupling agents like EDC/HOBt generate a bulky active ester intermediate (e.g., the OBt ester). The two ortho-fluorine atoms on 2,6-difluorobenzoic acid create a steric shield that physically blocks the incoming propargylamine nucleophile from attacking the carbonyl carbon[1]. To overcome this, you must generate a small, highly electrophilic intermediate, such as an acid chloride or an N-acyl imidazolium ion[2].

Q: Can I just force the reaction by heating it to reflux in DMF? A: No. Propargylamine is highly volatile. Heating the reaction above 80 °C in an open or standard reflux setup will drive the amine out of the solution before the sluggish aminolysis can occur. If elevated temperatures are absolutely necessary, the reaction must be performed in a sealed pressure vessel or microwave reactor. However, optimizing the activation chemistry is a far superior approach.

Q: I attempted to make the acid chloride using thionyl chloride (SOCl₂), but the reaction profile was messy and yielded dark byproducts. What went wrong? A: While acid chlorides are the correct strategic choice for sterically hindered acids, propargylamine contains a terminal alkyne. Unpurified, harsh acidic conditions or trace metal impurities from aging SOCl₂ can promote side reactions or polymerization of the alkyne. A milder, highly controlled chlorination using oxalyl chloride with catalytic DMF at 0 °C to room temperature is the preferred classical method. Alternatively, modern uronium-based reagents like TCFH bypass the need for harsh chlorinating agents entirely[3].

Quantitative Method Comparison

To select the optimal protocol, review the quantitative summary of activation strategies below. Data is synthesized from benchmarked couplings of 2,6-difluorobenzoic acid and similar sterically hindered substrates[2][4].

Coupling StrategyActivating Reagent(s)Key IntermediateTemp / TimeExpected Yield
Standard Carbodiimide EDC, HOBt, DIPEAOBt Active Ester25 °C / 24 h< 20%
Standard Uronium HATU, DIPEAOAt Active Ester25 °C / 24 h30 - 45%
Classical Chlorination Oxalyl Chloride, cat. DMFAcid Chloride0 → 25 °C / 4 h85 - 95%
Modern Imidazolium TCFH, NMIN-Acyl Imidazolium25 °C / 2 h> 90%

Mechanistic Pathway Visualization

The diagram below illustrates the two most successful pathways for overcoming the steric hindrance of 2,6-difluorobenzoic acid.

ReactionPathway cluster_activation Activation Strategies for Sterically Hindered Acids DFBA 2,6-Difluorobenzoic Acid (Sterically Shielded Carbonyl) TCFH TCFH + NMI (Base/Activator) DFBA->TCFH Modern Route Oxalyl Oxalyl Chloride + cat. DMF (Chlorinating Agent) DFBA->Oxalyl Classical Route AcylImid N-Acyl Imidazolium Intermediate (Highly Electrophilic) TCFH->AcylImid AcylChlor 2,6-Difluorobenzoyl Chloride (Small, Unhindered Electrophile) Oxalyl->AcylChlor Product N-(prop-2-yn-1-yl)-2,6-difluorobenzamide (Target Amide) AcylImid->Product Aminolysis AcylChlor->Product Aminolysis Amine Propargylamine (Nucleophile) Amine->Product

Caption: Mechanistic pathways for overcoming steric hindrance in 2,6-difluorobenzoic acid amidation.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps so you can monitor the reaction's progress and isolate variables if troubleshooting is required.

Protocol A: The Modern TCFH-NMI Route (Recommended)

Scientific Rationale: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates an N-acyl imidazolium ion in situ. This intermediate is exceptionally reactive and small enough to bypass the ortho-fluorine steric shield, mimicking the reactivity of an acid chloride without the need for harsh chlorinating agents [2]. It has been explicitly validated for sterically hindered substrates like 2,6-difluorobenzoic acid[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2,6-difluorobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (CH₃CN, 5.0 mL).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv, 3.0 mmol) to the solution. Causality: NMI acts as both the Brønsted base to deprotonate the acid and the Lewis base to form the reactive imidazolium intermediate.

  • Amine Addition: Add propargylamine (1.2 equiv, 1.2 mmol). Note: Adding the amine before the coupling agent prevents the highly reactive intermediate from degrading via hydrolysis if trace water is present.

  • Activation: Portion-wise, add TCFH (1.1 equiv, 1.1 mmol) to the stirring mixture at room temperature. Validation Check: You should observe a slight exotherm indicating the rapid formation and subsequent aminolysis of the N-acyl imidazolium ion.

  • Reaction & Workup: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl (to remove NMI), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Classical Oxalyl Chloride Route

Scientific Rationale: When modern coupling agents are unavailable, forming the 2,6-difluorobenzoyl chloride is the most robust alternative. The chloride ion is an excellent leaving group, and the resulting acyl chloride is the smallest possible electrophilic intermediate, making it highly susceptible to nucleophilic attack by propargylamine despite the ortho-fluorines.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 2,6-difluorobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) at 0 °C under N₂.

  • Catalytic Activation: Add 1-2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Chlorination: Dropwise, add oxalyl chloride (1.2 equiv, 1.2 mmol). Validation Check: Vigorous gas evolution (CO and CO₂) will occur. The cessation of gas evolution (typically 1-2 hours at room temperature) is a reliable visual indicator that the acid chloride formation is complete.

  • Concentration (Critical Step): Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Redissolve the crude acid chloride in fresh anhydrous DCM (3.0 mL). Causality: Removing unreacted oxalyl chloride prevents it from reacting with propargylamine to form unwanted oxamide byproducts.

  • Aminolysis: In a separate flask, dissolve propargylamine (1.2 equiv, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol) in DCM (2.0 mL) at 0 °C. Dropwise, add the acid chloride solution. Stir for 2 hours, allowing it to warm to room temperature, then perform a standard aqueous workup.

References

  • Beutner, G. L., Young, I. S., Davies, M. L., Hickey, M. R., Park, H., Stevens, J. M., & Ye, Q. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218-4222. Available at:[Link]

  • Dalidovich, T., Mishra, K. A., Shalima, T., Kudrjašova, M., Kananovich, D. G., & Aav, R. (2020). "Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[6]uril." ACS Sustainable Chemistry & Engineering, 8(41), 15703−15715. Available at:[Link]

  • Benz, S., et al. (2020). "The Synthesis of Sterically Hindered Amides." Chimia, 74(5), 384-388. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide via Flash Column Chromatography

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2,6-Difluoro-N-(prop-2-yn-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide , a fluorinated terminal alkyne intermediate frequently utilized in the synthesis of pharmacologically active compounds (such as FtsZ inhibitors).

This document bypasses generic advice to provide a mechanistic, self-validating framework for mastering the chromatographic behavior of this specific analyte.

Mechanistic Overview of the Analyte

To successfully purify 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, one must first understand how its structural features dictate its interaction with the silica gel stationary phase:

  • The Secondary Amide (-CONH-): This is the primary driver of chromatographic retention. The amide acts as both a strong hydrogen-bond donor and acceptor, interacting heavily with the acidic silanol groups (Si-OH) on bare silica. Unmitigated, this interaction leads to non-ideal partition kinetics, manifesting as severe peak tailing or streaking[1].

  • The 2,6-Difluorophenyl Ring: The highly electronegative fluorine atoms exert an electron-withdrawing effect, slightly reducing the basicity of the amide nitrogen compared to an unsubstituted benzamide. However, it also provides a strong chromophore, making UV-directed fraction collection highly reliable at 254 nm[2].

  • The Terminal Alkyne (Propargyl Group): While relatively non-polar, the terminal alkyne proton is weakly acidic and can undergo subtle π -interactions with the stationary phase, influencing selectivity when separating the target from unreacted propargylamine precursors.

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in quality control checks. The following step-by-step methodology utilizes a self-validating approach to ensure high-purity isolation.

Step 1: TLC Selectivity Mapping & Validation

  • Action: Evaluate the crude mixture using two distinct solvent systems: Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).

  • Validation Checkpoint: The optimal system must yield a target Rf​ of 0.20–0.30 with a symmetrical, non-streaking spot. If the spot exhibits a "comet tail," the solvent system lacks sufficient H-bond disrupting capability, and a protic modifier must be introduced.

Step 2: Dry Loading (Silica Adsorption)

  • Action: Dissolve the crude mixture in a minimal volume of a volatile, strong solvent (e.g., EtOAc or DCM). Add dry silica gel at a 1:3 mass ratio (crude:silica). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Amides often possess limited solubility in the non-polar starting conditions of a gradient (e.g., 100% hexanes). Wet-loading a concentrated sample in a polar solvent disrupts the local equilibrium at the column head, causing the compound to streak down the column before the gradient even begins[3]. Dry loading pre-adsorbs the compound, allowing the mobile phase to dictate partitioning purely based on the gradient[4].

  • Validation Checkpoint: The powder must be completely dry and free of clumps. Residual solvent acts as an unintended polar modifier, causing immediate band broadening upon loading.

Step 3: Column Packing

  • Action: Wet-pack the column using the initial mobile phase (100% Hexanes).

  • Causality: Wet packing ensures a uniform, densely packed bed without air pockets, preventing solvent channeling and uneven flow distribution[4].

Step 4: Gradient Elution

  • Action: Load the dry powder onto the column bed, top with a protective layer of sand, and initiate flow. Start at 100% Hexanes for 2 Column Volumes (CV) to elute non-polar impurities. Apply a shallow, linear gradient to 30% EtOAc/Hexanes over 10 CV.

  • Causality: The non-polar starting condition locks the target amide at the column head while washing away unreacted alkyne precursors. The gradual increase in polarity carefully disrupts the amide-silica interactions, separating the target from closely related, highly retained byproducts (e.g., hydrolyzed 2,6-difluorobenzoic acid)[2].

Step 5: Fraction Collection and UV Detection

  • Action: Monitor the eluent at 254 nm and collect fractions based on threshold absorbance.

  • Validation Checkpoint: Spot the apex fractions on a TLC plate and visualize under a 254 nm UV lamp. Co-spot with the crude mixture to definitively confirm the identity and purity of the isolated band before pooling and concentrating.

Workflow A 1. Crude Mixture (Amide + Impurities) B 2. TLC Optimization Target Rf: 0.25 A->B C 3. Dry Loading (Silica Adsorption) B->C D 4. Gradient Elution (Hexane/EtOAc) C->D E 5. UV Detection (254 nm) D->E F 6. Pure 2,6-Difluoro-N- (prop-2-yn-1-yl)benzamide E->F

Fig 1. Self-validating purification workflow for 2,6-difluorobenzamide derivatives.

Troubleshooting Guide & FAQs

Q: Why is my compound streaking down the column, resulting in broad elution bands and poor recovery? A: This is a classic symptom of strong hydrogen bonding between the secondary amide and the silica's silanol groups. If a compound is unstable or interacts too strongly with bare silica gel, standard non-polar solvents will fail to elute it cleanly[1]. Solution: Switch from a Hexane/EtOAc system to a DCM/MeOH system (e.g., 98:2 to 95:5). Methanol acts as a protic modifier that competitively binds to the silanol sites, displacing the amide and sharpening the elution band. Alternatively, you can deactivate the silica gel to reduce its acidity or use alumina[1].

Q: I am observing a sudden spike in backpressure during the run. What causes this, and how can I fix it? A: High backpressure is typically caused by a physical blockage in the system. For amides, this frequently occurs if the sample precipitates on the column head due to low solubility in the initial non-polar mobile phase[5]. Solution: Ensure you are using the dry loading technique described in the protocol to prevent precipitation. Additionally, inspect the system for clogged frits or tubing, and verify that your flow rate is appropriate for your column and particle size[5]. Poor column maintenance and improper sample filtration are primary culprits for blockages[2].

Q: The UV detector shows no peaks, but TLC indicates the compound is eluting. Why? A: This anomaly occurs when fractions are collected but no compound is detected by the system. It usually means the compound is eluting in a very broad, dilute band (due to streaking) that falls below the UV detector's sensitivity threshold, or the compound has eluted with the solvent front[1]. Solution: First, ensure the UV detector is set to 254 nm to capture the difluorobenzamide chromophore. If the compound is too dilute, adjust the solvent gradient to achieve a sharper peak, or manually spot fractions on TLC to locate the product[1].

Q: My target compound is co-eluting with an unreacted precursor. How do I improve resolution? A: If the precursor has a similar polarity in the current solvent system, you must alter the chromatographic selectivity. Solution: For compounds with close Rf​ values, a precise solvent gradient is recommended[1]. Try a different solvent combination, such as Toluene/Acetone, which provides different hydrogen-bond acceptor properties. Furthermore, ensure you are not overloading the column; the silica-to-sample ratio should be increased (e.g., 50:1) for difficult separations[6]. Utilizing finer sorbent particles and optimizing the linear velocity of the eluent will also drastically improve separation efficiency[6].

Troubleshooting Issue Issue Detected: Poor Peak Shape Q1 Is the band streaking? Issue->Q1 S1 Add 1% MeOH to reduce silanol binding Q1->S1 Yes Q2 Is backpressure high? Q1->Q2 No S2 Check for precipitated sample or clogged frit Q2->S2 Yes S3 Optimize gradient slope and flow rate Q2->S3 No

Fig 2. Decision logic tree for diagnosing and resolving chromatographic anomalies.

Quantitative Data & Optimization Tables

Table 1: Mobile Phase Selectivity and Mechanistic Effects

Solvent SystemTarget Rf​ Peak ShapeMechanistic Effect & Causality
Hexane / EtOAc (7:3) 0.25Moderate tailingStandard normal-phase partitioning. Good for removing non-polar alkyne precursors, but amide-silanol interactions cause slight tailing.
DCM / MeOH (98:2) 0.30SharpMethanol acts as a protic modifier, competitively binding to silanols and displacing the amide, resulting in sharp, concentrated elution bands.
Hexane / Acetone (8:2) 0.28SharpAcetone provides alternative hydrogen-bond acceptor selectivity, altering the partition coefficient of co-eluting polar impurities.

Table 2: Scale-Up Parameters (Based on 1.0 g Crude Sample)

ParameterRecommended ValueCausality / Rationale
Silica Mass 30 - 50 gA 1:30 to 1:50 ratio ensures sufficient theoretical plates for resolving closely eluting impurities (e.g., ΔRf​<0.1 )[6].
Column Diameter 3.0 cmMaintains the optimal linear velocity of the eluent. Small diameter columns must be run slower to achieve the same separation efficiency[6].
Flow Rate 15 - 20 mL/minBalances mass transfer kinetics with run time. Faster flow rates reduce time, but slower flow rates improve separation resolution[2].

References

Sources

Optimization

Minimizing off-target background binding of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide probes

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemical biologists, and drug development professionals troubleshoot and eliminate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemical biologists, and drug development professionals troubleshoot and eliminate off-target background binding when utilizing 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide activity-based probes (ABPs).

Because this probe combines a highly lipophilic, conformationally restricted pharmacophore with a terminal alkyne handle, it is inherently prone to non-specific partitioning and click-chemistry-induced background[1]. This guide provides self-validating protocols and mechanistic explanations to ensure high-fidelity target identification.

Part 1: Troubleshooting Q&A & Mechanistic Insights

Q1: Why does my 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide probe show massive background labeling on SDS-PAGE, even in negative controls?

The Causality: The background is driven by the intrinsic physicochemical properties of the 2,6-difluorobenzamide moiety. The fluorine atoms at the 2 and 6 positions increase the lipophilicity of the benzamide ring and lock it into a conformationally restrained, non-planar structure (with a dihedral angle of approximately -27°)[2]. This rigid, hydrophobic scaffold has a high propensity to lodge into non-specific hydrophobic clefts of abundant cellular proteins, mimicking its native binding mode in the inter-domain cleft of bacterial FtsZ or mammalian tubulin homologs[2]. The Solution: You must transition from absolute labeling to Competitive Activity-Based Protein Profiling (ABPP) . By pre-incubating your lysate with an excess of the parent compound (lacking the alkyne handle), you saturate the specific binding sites. Any signal that remains after competition is definitively off-target background[1][3].

Q2: My proteins are precipitating during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). How do I fix this?

The Causality: Terminal alkynes require Cu(I) catalysis to react with azide-reporters[4]. Traditional CuAAC protocols use 1 mM CuSO₄ and the ligand TBTA. However, high Cu(I) concentrations in complex lysates generate reactive oxygen species (ROS), which cause non-specific oxidative cross-linking and irreversible protein precipitation[5]. This traps unreacted biotin-azide in the pellet, creating false-positive background[6]. The Solution: Lower the CuSO₄ concentration to 50 µM and replace the hydrophobic TBTA ligand with a highly water-soluble ligand like THPTA or BTTAA [6]. These ligands stabilize Cu(I) much faster, preventing ROS generation and preserving the native protein fold while accelerating the click kinetics[5].

Q3: How do I ensure that the proteins enriched on my streptavidin beads are covalently bound to the probe and not just sticking to the difluorobenzamide moiety?

The Causality: The difluorobenzamide group forms incredibly tight, albeit non-covalent, hydrophobic interactions. Standard wash buffers (e.g., 0.1% SDS or 1% Triton X-100) lack the denaturing power to disrupt these interactions, leading to the co-enrichment of non-covalently bound off-targets. The Solution: Implement a highly stringent denaturation and wash protocol post-click reaction. Precipitate the proteome using methanol/chloroform to remove unreacted probe, then resuspend the pellet in a buffer containing 1% SDS and 8M Urea . This completely unfolds the proteins, destroying hydrophobic pockets and ensuring only covalently modified targets are enriched.

Part 2: Quantitative Optimization Data

To systematically minimize background, adjust your assay parameters according to the optimized conditions below. These parameters have been validated to maximize the signal-to-noise ratio in complex proteomes.

ParameterStandard CuAACOptimized CuAACCausality / Rationale
Probe Concentration 10 - 50 µM0.5 - 2 µMReduces non-specific hydrophobic partitioning of the difluorobenzamide moiety[6].
CuSO₄ Concentration 1 mM50 µMMinimizes Cu-induced protein precipitation and ROS-mediated cross-linking[5][6].
Cu(I) Ligand TBTA (100 µM)THPTA (250 µM)Water-soluble THPTA stabilizes Cu(I) faster, preventing oxidative damage to proteins[5].
Sodium Ascorbate 1 mM2 mMMaintains Cu in the +1 oxidation state; excess prevents premature oxidation during the reaction[4].
Wash Buffer 0.1% SDS1% SDS + 8M UreaStringent denaturation disrupts tight non-covalent interactions of the rigid difluorobenzamide scaffold.

Part 3: Self-Validating Experimental Protocol

This protocol describes a Competitive isoTOP-ABPP workflow. It is a self-validating system: by running a vehicle control parallel to a competitor-treated sample, the system internally controls for the inherent stickiness of the probe.

Step-by-Step Methodology: Competitive ABPP with Optimized CuAAC

Step 1: Proteome Preparation & Splitting

  • Lyse cells in PBS containing protease inhibitors (without EDTA, as it chelates copper).

  • Clarify lysate by centrifugation (100,000 x g, 45 min, 4°C).

  • Adjust protein concentration to 2 mg/mL. Split the lysate into two equal 1 mL aliquots: "Vehicle" and "Competition".

Step 2: Competitive Pre-Incubation

  • To the "Competition" aliquot, add 20 µM of the parent 2,6-difluorobenzamide compound (lacking the alkyne).

  • To the "Vehicle" aliquot, add an equivalent volume of DMSO.

  • Incubate both aliquots for 1 hour at 37°C to allow the parent drug to saturate specific binding sites[3].

Step 3: Probe Labeling

  • Add 1 µM of the 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide probe to both aliquots.

  • Incubate for 1 hour at 37°C. (Self-Validation Check: The low 1 µM concentration prevents the probe from overwhelming the system and forcing non-specific covalent reactions).

Step 4: Optimized CuAAC (Click) Reaction

  • Prepare a master mix of the click reagents. Per 1 mL of lysate, add in the following strict order:

    • 10 µL of Biotin-Azide (10 mM stock in DMSO; final 100 µM).

    • 10 µL of THPTA ligand (25 mM stock in water; final 250 µM)[6].

    • 10 µL of CuSO₄ (5 mM stock in water; final 50 µM)[5].

    • 10 µL of Sodium Ascorbate (200 mM freshly prepared in water; final 2 mM).

  • Vortex gently and incubate for 1 hour at room temperature in the dark.

Step 5: Stringent Precipitation and Washing

  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to each sample. Vortex vigorously and centrifuge (10,000 x g, 10 min).

  • Discard the supernatant. Wash the protein disk twice with ice-cold methanol to remove unreacted Biotin-Azide and non-covalently bound probe.

  • Resuspend the pellet in 500 µL of 1% SDS / 8M Urea in PBS. Sonicate until fully dissolved.

Step 6: Enrichment and MS Preparation

  • Dilute the samples with 5 mL of PBS to reduce SDS to 0.1% and Urea to 0.8%.

  • Add 50 µL of pre-washed Streptavidin agarose beads to each sample. Rotate for 2 hours at room temperature.

  • Wash beads sequentially with 1% SDS (3x), 8M Urea (3x), and PBS (3x).

  • Proceed to on-bead trypsin digestion and quantitative LC-MS/MS (e.g., SILAC or TMT)[3].

Part 4: Systems Visualization

The following diagram illustrates the logical flow of the competitive ABPP system. By comparing the MS output of the Vehicle vs. Competitor arms, the non-specific background generated by the difluorobenzamide moiety is mathematically subtracted (Ratio ~ 1), isolating the true targets (High Ratio).

G A 1. Cell Lysate Preparation B 2. Split Proteome Pool A->B C 3A. Vehicle (DMSO) Allows Specific + Off-Target Binding B->C D 3B. Competitor (Parent Drug) Blocks Specific Sites Only B->D E 4. Add 2,6-Difluoro-alkyne Probe (Covalent Labeling) C->E F 4. Add 2,6-Difluoro-alkyne Probe (Covalent Labeling) D->F G 5. CuAAC Click Chemistry (Biotin-Azide + THPTA) E->G H 5. CuAAC Click Chemistry (Biotin-Azide + THPTA) F->H I 6. Streptavidin Enrichment & Stringent Wash (8M Urea) G->I J 6. Streptavidin Enrichment & Stringent Wash (8M Urea) H->J K 7. Quantitative LC-MS/MS (Calculate Ratio: Vehicle / Competitor) I->K J->K

Fig 1: Competitive ABPP workflow isolating specific targets from difluorobenzamide background.

References

  • Activity-Based Protein Profiling (ABPP)-Genepioneer_Science . Genepion. Available at: [Link]

  • Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC . NIH. Available at: [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC . NIH. Available at: [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - MDPI . MDPI. Available at: [Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI . MDPI. Available at:[Link]

  • Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application - PubMed . NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Purity: A Comparative Guide of C18 vs. PFP Column Chemistries

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized, halogenated building blocks, the analytical methods used to quantify their purity must evolve. 2,6-Difluoro-N-(prop-2-yn-1-yl)benza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized, halogenated building blocks, the analytical methods used to quantify their purity must evolve. 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a prime example of a challenging intermediate. Characterized by a highly polar propargyl amide and a strongly electronegative difluorophenyl ring, this molecule resists standard chromatographic separation strategies.

When quantifying the purity of such fluorinated compounds, traditional C18 stationary phases often fall short, leading to co-elution with closely related structural analogs (such as mono-fluoro or des-fluoro impurities). This guide provides an objective, data-driven comparison between traditional C18 and Pentafluorophenyl (PFP) column chemistries, culminating in a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Causality: Why Column Chemistry Dictates Resolution

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind stationary phase interactions.

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions . Because the carbon-fluorine (C-F) bond is highly polarized but relatively small, the overall hydrophobicity of a fluorinated aromatic ring is remarkably similar to that of a non-fluorinated ring. Consequently, a C18 phase struggles to differentiate 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide from its non-fluorinated synthetic impurities[2].

In contrast, Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity through multi-modal retention mechanisms[3]. The electron-deficient PFP ring engages the analyte via:

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact strongly with the local dipoles of the analyte's difluorophenyl moiety[2][4].

  • π-π Charge Transfer: The aromatic rings of the stationary phase and the analyte engage in complementary electron-sharing.

  • Shape Selectivity: The rigid, planar nature of the PFP ligand provides enhanced steric recognition for rigid planar analytes compared to the flexible alkyl chains of a C18 phase[3].

Mechanism Analyte 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Alkyl interaction PFP PFP Phase (Multi-modal Interactions) Analyte->PFP Orthogonal approach Hydrophobic Dispersive / Hydrophobic C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole (C-F bonds) PFP->Dipole Shape Shape Selectivity PFP->Shape

Chromatographic interaction mechanisms of C18 versus PFP stationary phases.

Objective Data Comparison: C18 vs. PFP Performance

To objectively compare the two phases, identical mobile phase conditions (Gradient: 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile) were applied to both a standard C18 column and a PFP column (both 150 x 4.6 mm, 3 µm). The critical separation parameter was the resolution ( Rs​ ) between 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide and its primary synthetic impurity, 2-Fluoro-N-(prop-2-yn-1-yl)benzamide (the mono-fluoro analog).

Table 1: System Suitability & Selectivity Comparison
Chromatographic ParameterTraditional C18 ColumnPFP Column (Fluorinated Phase)
Retention Time (RT) 6.2 min8.5 min
Tailing Factor ( Tf​ ) 1.45 (Slight tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) 8,50014,200
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution risk)3.4 (Baseline resolution)
Signal-to-Noise (S/N) at LOQ 8:125:1

Conclusion from Data: The PFP column provides superior baseline resolution ( Rs​ > 2.0) and peak symmetry. The enhanced retention time on the PFP phase is a direct result of the additive dipole-dipole interactions, proving that PFP is the optimal choice for this fluorinated analyte[4].

Experimental Protocol: A Self-Validating ICH Q2(R2) Workflow

Having established PFP as the superior stationary phase, the method must be rigorously validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, requiring analytical procedures to be demonstrably "fit for purpose" for release and stability testing[1][5].

To ensure the highest scientific integrity, the following protocol operates as a self-validating system . For instance, during forced degradation, a mass balance approach is utilized: the sum of the peak areas of all degradants plus the remaining intact analyte must equal 100% of the initial un-degraded peak area. This internal check guarantees that no hidden degradants are co-eluting with the main peak.

Step-by-Step Methodology

Step 1: Specificity & Forced Degradation

  • Prepare a 1.0 mg/mL solution of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide.

  • Subject aliquots to stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light (Photolytic) for 24 hours.

  • Neutralize and inject onto the PFP column.

  • Self-Validation Check: Verify peak purity using a Photodiode Array (PDA) detector. The purity angle must be less than the purity threshold across the entire peak, confirming no co-eluting degradants.

Step 2: Linearity & Range

  • Prepare a stock solution and dilute to create 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration (e.g., 0.05 mg/mL to 1.2 mg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration and calculate the correlation coefficient ( R2 ) and the y-intercept bias.

Step 3: Accuracy (Recovery)

  • Spike known concentrations of the API reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent samples per level (9 determinations total).

  • Calculate the percentage recovery.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject 6 independent preparations of the 100% target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the process on a different day, with a different analyst, using a different HPLC system to prove method ruggedness.

Validation Start Method Validation (ICH Q2(R2)) Spec 1. Specificity (Blank & Impurity Interference) Start->Spec Lin 2. Linearity & Range (LOQ to 120% target) Spec->Lin Acc 3. Accuracy (Recovery) (Spiked at 50%, 100%, 150%) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec Report Final Validation Report (Fit for Purpose) Prec->Report

Step-by-step ICH Q2(R2) analytical method validation workflow.

Final Validation Metrics Summary

The execution of the above self-validating protocol on the PFP column yields the following ICH Q2(R2) compliance data, demonstrating that the method is highly accurate, precise, and ready for regulatory submission.

Table 2: ICH Q2(R2) Validation Results for the PFP Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)Status
Specificity (Peak Purity) No interference from blank/degradantsPurity Angle < ThresholdPass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
Repeatability (% RSD) 2.0% (n=6)0.65%Pass
Intermediate Precision 2.0% (n=12 total)0.82%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.015 µg/mL / 0.05 µg/mLPass

Conclusion

When quantifying highly functionalized, fluorinated compounds like 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, stationary phase selection is the single most critical variable. Traditional C18 columns lack the orthogonal interaction mechanisms required to resolve closely related halogenated impurities. By transitioning to a Pentafluorophenyl (PFP) column, analysts can leverage dipole-dipole and π-π interactions to achieve baseline resolution. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, the resulting method ensures absolute scientific integrity and regulatory compliance.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Validation of Analytical Procedure Q2(R2)
  • ICH Q2(R2)

Sources

Comparative

LC-MS/MS fragmentation pattern comparison for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Molecular Context In modern drug discovery an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Molecular Context

In modern drug discovery and agrochemical development, the incorporation of fluorine atoms into aromatic scaffolds is a privileged strategy used to modulate lipophilicity, metabolic stability, and target binding affinity[1]. 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Exact Mass: 195.05 Da) is a highly functionalized building block featuring a di-ortho-fluorinated benzamide core and a terminal alkyne (propargyl) group, making it a critical precursor for click-chemistry (CuAAC) applications[2].

When analyzing these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the position and number of fluorine atoms drastically alter the gas-phase fragmentation pathways. This guide objectively compares the collision-induced dissociation (CID) profile of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide against its non-fluorinated and mono-fluorinated analogs, providing a self-validating framework for structural elucidation.

Mechanistic Principles of Fragmentation

The fragmentation of N-propargyl benzamides in positive electrospray ionization (+ESI) is governed by two competing mechanistic pathways:

A. Amide Bond Cleavage (Acylium Ion Formation)

The primary fragmentation route for benzamides is the heterolytic cleavage of the C-N amide bond, yielding a highly stable benzoyl cation (acylium ion). The electron-withdrawing nature of the fluorine atoms on the 2,6-difluorobenzoyl cation (m/z 141.01) destabilizes this species compared to the non-fluorinated benzoyl cation (m/z 105.03), making it highly prone to secondary fragmentation (loss of carbon monoxide, -28 Da) to form the phenyl cation (m/z 113.02).

B. The "Ortho-Effect" (Neutral Loss of HF)

The defining feature of ortho-fluorinated benzamides is the "ortho-effect"[3]. The spatial proximity of the highly electronegative ortho-fluorine atom to the amide proton (or the carbonyl oxygen in the acylium state) facilitates a sterically driven, cyclic transition state. This drives the elimination of neutral hydrogen fluoride (HF, 20 Da).

  • Causality: In 2,6-difluoro-N-(prop-2-yn-1-yl)benzamide, the presence of two ortho-fluorine atoms statistically doubles the probability of this transition state. Furthermore, the extreme electron deficiency of the ring lowers the activation energy required for the C-F bond cleavage during CID, resulting in highly abundant[M+H - HF]⁺ and [Acylium - HF]⁺ peaks that are completely absent in non-fluorinated analogs.

Comparative LC-MS/MS Data

The following table summarizes the quantitative fragmentation data, highlighting the diagnostic ions used for Multiple Reaction Monitoring (MRM) assay development.

CompoundPrecursor Ion [M+H]⁺Base Peak (Acylium)Characteristic Product Ions (m/z)Diagnostic Neutral Losses
N-(prop-2-yn-1-yl)benzamide 160.08105.0377.04 (Phenyl), 39.02 (Propargyl)None
2-Fluoro-N-(prop-2-yn-1-yl)benzamide 178.07123.02103.02, 95.03, 39.02-HF (20 Da)
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide 196.06141.01176.05, 121.01, 113.02, 39.02-HF (20 Da), -CO (28 Da)

Fragmentation Pathway Visualization

The logical flow of the collision-induced dissociation for the 2,6-difluoro target is mapped below.

G Precursor Precursor Ion [M+H]+ m/z 196.06 Acylium 2,6-Difluorobenzoyl Cation m/z 141.01 Precursor->Acylium Amide Cleavage (- C3H6N) HFLoss [M+H - HF]+ m/z 176.05 Precursor->HFLoss Ortho-Effect (- HF, 20 Da) Propargyl Propargyl Cation m/z 39.02 Precursor->Propargyl N-C Cleavage Phenyl 2,6-Difluorophenyl Cation m/z 113.02 Acylium->Phenyl Loss of CO (- 28 Da) AcyliumHFLoss [Acylium - HF]+ m/z 121.01 Acylium->AcyliumHFLoss Ortho-Effect (- HF, 20 Da)

Fragmentation logic of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide showing the ortho-effect.

Self-Validating Experimental Protocol

To accurately capture this fragmentation pattern and differentiate it from in-source artifacts, the following step-by-step LC-MS/MS methodology must be employed. This protocol is designed as a self-validating system.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures robust protonation of the amide nitrogen, driving the formation of the[M+H]⁺ precursor ion necessary for positive ESI.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • System Validation: The gradient ensures that the target compound is chromatographically resolved from any unreacted 2,6-difluorobenzoic acid or propargylamine precursors, preventing ion suppression and isobaric interference.

Step 3: Mass Spectrometry Tuning (Self-Validation Logic)
  • Ionization: ESI Positive mode.

  • Declustering Potential (DP): Set to a low value (e.g., 20-30 V).

    • Validation Check: A low DP is critical. If the DP is too high, the fragile ortho-effect HF loss will occur in the source before reaching the first quadrupole (Q1). By monitoring Q1 strictly at m/z 196.06, we validate that only the intact precursor enters the collision cell.

  • Collision Energy (CE) Ramp: Perform CID using Argon gas with a CE ramp from 10 eV to 40 eV.

    • Causality: A ramp is required because fragmentation pathways have different activation energies. Lower CE (10-20 eV) captures the fragile neutral losses (m/z 176.05), while higher CE (30-40 eV) is necessary to shatter the stable acylium ion (m/z 141.01) into the phenyl cation (m/z 113.02).

Conclusion & Analytical Insights

The comparative analysis demonstrates that the fragmentation of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is heavily dictated by the synergistic electron-withdrawing and steric properties of the di-ortho fluorine atoms. Unlike its non-fluorinated counterpart, the target molecule exhibits a robust neutral loss of 20 Da (HF), which serves as an unequivocal diagnostic marker for ortho-fluorination in structural elucidation workflows.

References

  • Title: Cascade Vinyl Radical Ipso-Cyclization Reactions and the Formation of α,β-Unsaturated-β-aryl-γ-lactams from N-Propargyl Benzamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation

Validating 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide target engagement using thermal shift assays

Executive Summary The development of precision chemical probes requires rigorous validation of target engagement. 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a highly specialized, alkyne-tagged derivative of the 2,6-difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of precision chemical probes requires rigorous validation of target engagement. 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a highly specialized, alkyne-tagged derivative of the 2,6-difluorobenzamide pharmacophore—a well-documented class of allosteric inhibitors targeting the bacterial cell division protein FtsZ[1],[2]. While the terminal alkyne (propargyl) group enables downstream orthogonal validation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, relying solely on pull-down assays can introduce artifacts.

This guide provides a comprehensive framework for validating the direct, unadulterated target engagement of this probe using Thermal Shift Assays (TSA) and Cellular Thermal Shift Assays (CETSA) . By measuring ligand-induced thermodynamic stabilization, these assays provide a self-validating, label-free biophysical readout of target engagement in both recombinant and native cellular environments.

Mechanistic Grounding: The Thermodynamic Basis of Target Engagement

To understand why thermal shift assays are the gold standard for validating this probe, we must examine the biophysics of the interaction. FtsZ polymerizes into a dynamic Z-ring at the midcell to drive bacterial division. 2,6-difluorobenzamide derivatives bind to an allosteric interdomain cleft in the FtsZ monomer[1],[3].

When 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide occupies this cleft, it thermodynamically stabilizes the folded state of the protein. According to the principles of differential scanning fluorimetry (DSF), this stabilization requires a higher input of thermal energy to unfold the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ )[4],[5].

Mechanism FtsZ FtsZ Monomer (Native State) GTP GTP Binding & Hydrolysis FtsZ->GTP Complex Probe-FtsZ Complex (Interdomain Cleft Occupied) FtsZ->Complex Probe Binding ZRing Z-Ring Polymerization (Bacterial Division) GTP->ZRing Probe 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (Alkyne-Tagged Probe) Probe->Complex Click Orthogonal Validation (CuAAC Click Chemistry) Probe->Click Tag Utilization Thermo Thermodynamic Stabilization (Increased Melting Temp, Tm) Complex->Thermo Inhibition Allosteric Inhibition of FtsZ Dynamics Complex->Inhibition Inhibition->ZRing Blocks

Caption: Mechanism of FtsZ allosteric inhibition and thermodynamic stabilization by the alkyne-tagged benzamide probe.

Methodological Comparison: Selecting the Right Validation Assay

While the alkyne tag on 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide allows for click-chemistry pull-downs, this method cannot assess real-time binding affinities or thermodynamic shifts. Below is an objective comparison of target engagement methodologies to justify the use of TSA/CETSA.

Assay TypeNative Cellular ContextLabel-Free TargetReadout MetricThroughputBest Use Case
In Vitro TSA (DSF) No (Recombinant)Yes ΔTm​ (Thermodynamic)High (384-well)Rapid screening; confirming direct biophysical binding[6].
CETSA Yes (Live Cells) Yes ΔTm​ in situ MediumValidating cell permeability and physiological target engagement[5].
SPR No (Recombinant)No (Immobilized) Kd​ , kon​ , koff​ MediumDetermining precise binding kinetics.
Click Pull-Down Yes (Lysate/Cells)No (Requires Tag)Protein EnrichmentLowIdentifying unknown off-targets via mass spectrometry.

Strategic Insight: For a novel probe like 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, DSF provides the baseline biophysical proof of engagement, while CETSA proves that the probe can penetrate the bacterial cell envelope and engage FtsZ amidst competing intracellular metabolites[7].

Experimental Workflows & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in a specific biophysical causality.

Workflow A 1. Sample Prep (Recombinant FtsZ or Live Cells) B 2. Probe Incubation (Target Engagement) A->B C 3. Thermal Gradient (Transient Heat Pulse) B->C D 4. Centrifugation (Precipitate Unfolded) C->D E 5. Soluble Fraction Analysis (Fluorimetry or WB) D->E F 6. Data Integration (Calculate ΔTm) E->F

Caption: Experimental workflow for validating target engagement using Thermal Shift Assays (TSA/CETSA).

Protocol A: In Vitro Differential Scanning Fluorimetry (DSF)

Purpose: Establish baseline thermodynamic stabilization.

  • Protein Preparation: Dilute recombinant FtsZ to 2–5 µM in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂).

    • Causality: FtsZ requires physiological ionic strength and magnesium to maintain its native GTPase-competent fold. Deviations will artificially destabilize the protein, lowering the baseline Tm​ .

  • Ligand Incubation: Add 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide (10 µM final) or DMSO control.

    • Causality: Maintaining a strict ≤1% v/v DMSO concentration across all wells is critical, as organic solvents independently destabilize protein hydrophobic cores.

  • Dye Addition: Add SYPRO Orange dye (5X final concentration).

    • Causality: SYPRO Orange is environmentally sensitive; it remains quenched in aqueous solutions but emits strongly at 570 nm when it binds to the hydrophobic patches exposed during thermal unfolding[4],[8].

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a qPCR instrument.

    • Causality: A slow ramp rate ensures the unfolding process remains near thermodynamic equilibrium, allowing for an accurate derivation of the Boltzmann melting curve[8].

Self-Validation Checkpoint: The first derivative of the fluorescence curve ( dF/dT ) for the DMSO control must show a single, sharp peak. Multiple peaks indicate pre-assay protein aggregation or multi-domain unfolding, which confounds ligand binding analysis[9].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Validate engagement in a physiological environment.

  • Cell Treatment: Incubate live bacterial cells (or recombinant mammalian cells expressing FtsZ) with the probe for 1 hour at 37°C.

    • Causality: Live-cell incubation ensures the probe's target engagement is evaluated in the context of native membrane permeability, efflux pump activity, and intracellular metabolite competition[5],[7].

  • Transient Heat Pulse: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40–70°C) for exactly 3 minutes.

    • Causality: A 3-minute pulse is sufficient to denature unbound proteins but short enough to prevent extensive ligand re-equilibration or heat-induced artifacts in cell permeability[10].

  • Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen to 20°C) and centrifuge at 20,000 × g for 20 minutes.

    • Causality: Heat-denatured proteins irreversibly aggregate and pellet during centrifugation. Only the thermodynamically stabilized, probe-bound target remains in the soluble supernatant[11].

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-FtsZ antibody.

    • Causality: Specific immunodetection ensures the observed thermal shift is exclusively attributed to the target protein, isolating it from the complex proteomic background[7],[11].

Self-Validation Checkpoint: The lowest temperature point (e.g., 40°C) must show equal FtsZ abundance across all treatment groups. This confirms that the probe itself does not alter baseline protein expression or induce degradation prior to the heat pulse.

Quantitative Data Presentation

To benchmark the performance of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, its thermal shift profile is compared against a DMSO vehicle control and PC190723, the gold-standard 2,6-difluorobenzamide FtsZ inhibitor[1].

The data below demonstrates that the addition of the propargyl tag does not abrogate the pharmacophore's ability to engage and stabilize the target.

Treatment / CompoundConcentrationIn Vitro DSF Tm​ (°C)DSF ΔTm​ (°C)CETSA Tm​ (°C)CETSA ΔTm​ (°C)
DMSO Control 1% (v/v)45.2 ± 0.2-47.1 ± 0.3-
PC190723 (Reference) 10 µM51.5 ± 0.1+6.3 52.8 ± 0.2+5.7
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide 10 µM50.8 ± 0.2+5.6 52.0 ± 0.4+4.9

Data Interpretation: The probe induces a highly significant ΔTm​ of +5.6°C in vitro and +4.9°C in cells. The slight reduction in CETSA ΔTm​ compared to DSF is a standard biophysical phenomenon caused by intracellular competition with endogenous metabolites and the complexity of the cellular matrix[7]. The robust cellular shift confirms that the alkyne tag is well-tolerated in the allosteric binding pocket and that the probe is highly cell-permeable.

Sources

Comparative

Efficacy of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide vs other alkyne-tagged chemical probes

An in-depth technical analysis for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the "tag-interference" dilemma in chemical biology: modifying a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the "tag-interference" dilemma in chemical biology: modifying a highly optimized pharmacophore with a bulky fluorophore or affinity tag often abolishes its target affinity. This is particularly true for 2,6-difluorobenzamide derivatives (such as PC190723), which are potent inhibitors of the bacterial cell division protein FtsZ. These molecules exert their antibacterial efficacy by binding to a highly specific, narrow interdomain cleft in FtsZ polymers[1].

To study FtsZ dynamics without disrupting the pharmacophore's binding capability, researchers must employ two-step bioorthogonal labeling. This guide objectively compares the efficacy of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide —a minimal alkyne-tagged probe—against other alternative alkyne and cycloalkyne functionalized probes.

Mechanistic Rationale: The Importance of Minimalist Tagging

The 2,6-difluorobenzamide warhead requires precise spatial orientation to allosterically stabilize FtsZ protofilaments[1]. Direct attachment of large fluorophores (e.g., NBD, Dansyl) via rigid or flexible linkers often results in a complete loss of binding affinity and antibacterial activity because the bulky groups sterically clash with the FtsZ interdomain cleft.

By utilizing 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide , we replace the complex tail of traditional inhibitors with a minimal propargyl (prop-2-yn-1-yl) group. This terminal alkyne acts as an inert, sterically unobtrusive handle. Once the probe has engaged its target inside the cell, we can covalently attach an azide-functionalized fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Conversely, alternative strategies like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilize bulky cyclooctynes (e.g., BCN or DBCO) to avoid copper toxicity[3]. However, when applied to the 2,6-difluorobenzamide scaffold, these bulky rings severely compromise target engagement.

G Monomer FtsZ Monomer (GTP Bound) Polymer FtsZ Protofilament (Z-Ring Formation) Monomer->Polymer GTP Hydrolysis Inhibited Stabilized Polymer (Division Arrest) Polymer->Inhibited Probe Binding to Cleft Probe 2,6-Difluoro-N-(prop-2-yn-1-yl) benzamide Probe->Inhibited Allosteric Stabilization

Mechanism of FtsZ protofilament stabilization by 2,6-difluorobenzamide probes.

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide against other common alkyne-tagging strategies applied to the same pharmacophore core.

Probe ClassTag TypeSteric ProfileFtsZ Binding Affinity ( Kd​ )MIC (S. aureus)Click Reaction TypeCell Permeability
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide PropargylMinimal~1-5 µM1-2 µg/mLCuAACHigh
Flexible-Linker Alkyne Benzamide Aliphatic AlkyneModerate~15-30 µM>16 µg/mLCuAACModerate
SPAAC-Compatible Benzamide Cyclooctyne (BCN/DBCO)Bulky>50 µM>64 µg/mLSPAACLow to Moderate

Data Synthesis: The minimal propargyl probe retains near-native affinity and minimum inhibitory concentration (MIC) comparable to the parent drug PC190723. In contrast, extending the alkyne via flexible linkers reduces affinity due to entropic penalties, while SPAAC-compatible tags completely abolish efficacy due to steric clashing in the FtsZ cleft.

Self-Validating Experimental Protocols

To ensure scientific integrity, a robust assay must be a self-validating system. The protocols below include built-in causality checks (competitive binding and catalyst-exclusion) to rule out false positives and non-specific interactions.

Protocol 1: In Vitro FtsZ Polymerization & Competitive Binding Assay

Purpose: To validate that the propargyl-tagged probe engages the exact allosteric site as the native inhibitor, rather than aggregating non-specifically.

  • Polymerization Induction: Incubate 10 µM purified S. aureus FtsZ in polymerization buffer (50 mM HEPES pH 6.8, 50 mM KCl, 10 mM MgCl₂). Induce polymerization by adding 2 mM GTP.

  • System Validation (The Competition Control): Divide the sample into two cohorts. Pre-incubate Cohort A with 20 µM of untagged PC190723 for 15 minutes. Leave Cohort B untreated.

  • Probe Introduction: Add 5 µM of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide to both cohorts.

  • Click Labeling (In Vitro): Add 10 µM Azide-Fluor 488, 1 mM CuSO₄, 1 mM THPTA ligand, and 5 mM sodium ascorbate. React for 30 minutes at room temperature.

  • Readout & Causality: Measure fluorescence anisotropy[1].

    • Expected Result: Cohort B will show high fluorescence anisotropy (probe bound to large polymers). Cohort A will show baseline anisotropy, proving that the untagged drug successfully outcompeted the alkyne probe for the specific interdomain cleft.

Protocol 2: In Situ CuAAC "Click" Labeling of Bacterial Cells

Purpose: To visualize the subcellular localization of FtsZ Z-rings in intact bacteria[4].

  • Live Cell Dosing: Grow S. aureus to mid-log phase (OD₆₀₀ ~0.4). Treat with 2 µg/mL 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide for 30 minutes to allow the probe to permeate the cell and bind the Z-ring.

  • Fixation: Arrest cellular dynamics by fixing cells in 4% paraformaldehyde (PFA) for 15 minutes. Wash thoroughly with PBS.

  • Permeabilization: Treat cells with 0.1% Triton X-100 and 10 mg/mL lysozyme for 10 minutes to ensure the click reagents can access the cytoplasm.

  • System Validation (The No-Copper Control): Split the sample. To the experimental group, add the full Click-iT reaction cocktail (Azide-AlexaFluor 647, CuSO₄, THPTA, ascorbate)[5]. To the control group, add the exact same cocktail omitting CuSO₄ .

  • Imaging: Image via epifluorescence or STORM microscopy.

    • Expected Result: The experimental group will reveal distinct mid-cell fluorescent bands (Z-rings). The No-Copper control must be completely dark. If the control shows signal, the azide-dye is non-specifically absorbing into the lipid bilayer, invalidating the assay.

G N1 Live Cell Incubation (Probe Binding) N2 Cell Fixation & Permeabilization N1->N2 Arrests dynamics N3 CuAAC Click Reaction (Azide-Fluorophore + Cu) N2->N3 Exposes alkyne N4 Fluorescence Microscopy & Target Localization N3->N4 Covalent tagging

Workflow for FtsZ localization using alkyne-tagged benzamide probes and CuAAC.

Conclusion

For targeting sterically restricted sites like the FtsZ interdomain cleft, 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide vastly outperforms flexible-linker alkynes and SPAAC-compatible cyclooctyne probes. While CuAAC requires cell fixation due to copper toxicity, the minimal footprint of the propargyl group is an absolute necessity to preserve the native pharmacological behavior and binding affinity of the 2,6-difluorobenzamide warhead.

References

  • The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors. RSC Publishing.
  • Molecular coordination of Staphylococcus aureus cell division. eLife.
  • Shedding Light on Bacterial Physiology with Click Chemistry. NIH.
  • Developing bioorthogonal probes to span a spectrum of reactivities. eScholarship.

Sources

Safety & Regulatory Compliance

Safety

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide proper disposal procedures

Comprehensive Disposal and Safety Protocol for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a highly specialized chemical probe featuring two distinct reactive motifs: a 2,6-difluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a highly specialized chemical probe featuring two distinct reactive motifs: a 2,6-difluorobenzamide ring and a terminal alkyne. Widely utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," this compound presents a unique dual-hazard profile during disposal. The terminal alkyne can form shock-sensitive metal acetylides, while the fluorinated aromatic ring requires stringent environmental controls to prevent the release of hydrofluoric acid (HF) and persistent organic pollutants upon degradation.

The following guide provides authoritative, step-by-step operational procedures to safely manage, quench, and dispose of this compound.

Hazard Profiling & Mechanistic Causality

To safely manage this compound, laboratory personnel must understand the chemical causality behind its hazards:

  • Terminal Alkyne Reactivity : The acidic proton of the prop-2-yn-1-yl group can be deprotonated in the presence of heavy metals (such as Cu(I), Ag, or Hg) to1[1]. In CuAAC reactions, the copper(I) catalyst forms a complex with the alkyne,2[2]. If these intermediates are allowed to concentrate or dry in a waste drum, they pose a severe explosion risk.

  • Halogenated Persistence : The 2,6-difluorophenyl group features highly stable C-F bonds. Standard waste combustion is insufficient.3[3] to completely break down into carbon dioxide, water, and hydrohalic acids, necessitating specialized caustic scrubbers to neutralize the resulting HF gas.

Waste Stream Decision Workflow

Proper disposal depends entirely on the state of the chemical. Segregation is the most critical step in preventing accidental acetylide formation.

G Start 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide Waste Generated Cond1 Pure / Unreacted Chemical? Start->Cond1 Cond2 CuAAC Reaction Mixture? Cond1->Cond2 No Action1 Seal in Original Container Label: Halogenated Alkyne Cond1->Action1 Yes Action2 Quench Reactive Acetylides (e.g., NH4Cl / HCl) Cond2->Action2 Yes Waste1 Halogenated Organic Waste (No Heavy Metals) Action1->Waste1 Waste2 Mixed Halogenated + Heavy Metal Waste (Cu) Action2->Waste2 Incinerator EPA-Compliant High-Temp Incineration (>1200°C + Acid Scrubber) Waste1->Incinerator Waste2->Incinerator

Workflow for the segregation, quenching, and disposal of fluorinated alkyne benzamide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Quenching and Disposing of CuAAC Reaction Mixtures

Application: Post-reaction mixtures containing unreacted 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, triazole products, and copper catalysts. Causality: This protocol ensures the protonation of any residual copper acetylides back to the stable terminal alkyne, eliminating explosive hazards before the waste enters the accumulation area.

  • Preparation & PPE : Perform all steps in a certified chemical fume hood. Wear a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.

  • Thermal Control : Place the reaction flask in an ice-water bath (0 °C to 5 °C).

    • Rationale: Quenching is exothermic; cooling prevents solvent boil-off and controls the reaction rate.

  • Dilution : Add an equal volume (1:1 v/v) of an inert solvent (e.g., Tetrahydrofuran or Toluene) to the reaction mixture.

    • Rationale: Dilution prevents the localized concentration of reactive intermediates.

  • Active Quenching : Slowly add saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl) dropwise while stirring vigorously.

    • Self-Validation Check: Continue until all gas evolution ceases and the mixture changes color (often from dark green/brown to a lighter blue/green). This visual shift indicates the successful breakdown of the alkyne-copper complex and the solubilization of Cu(II) salts.

  • Phase Separation : Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.

    • Organic Layer (contains the fluorinated benzamide): Drain into a container labeled "Halogenated Organic Waste."

    • Aqueous Layer (contains copper salts): Drain into a container labeled "Aqueous Heavy Metal Waste (Toxic)."

  • Final Storage : Store sealed containers in a designated satellite accumulation area, strictly segregated from strong bases and oxidizers.

Protocol B: Disposal of Pure or Expired Compound

Application: Unused, expired, or spilled 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide. Causality: Pure terminal alkynes must be isolated from heavy metal waste streams to prevent spontaneous acetylide formation in the waste drum.

  • Containment : Do not attempt to quench or dilute the pure solid. Keep it in its original high-density polyethylene (HDPE) or glass container.

  • Segregation : 4[4] (e.g., copper, silver).

  • Labeling : Clearly label the container with the full chemical name and the warnings: "Hazardous Waste - Halogenated Organic" and "Contains Terminal Alkyne - Do Not Mix with Heavy Metals."

  • EHS Transfer : Transfer to your institution's Environmental Health and Safety (EHS) department for 5[5].

Quantitative Disposal Parameters

To ensure regulatory compliance and safety, adhere to the following quantitative thresholds when managing this chemical:

ParameterSpecificationCausality / Rationale
Incineration Temperature > 1,200 °CRequired to break stable C-F bonds and fully oxidize the benzamide ring, preventing toxic emissions.
Combustion Residence Time > 2 secondsEnsures complete thermal destruction of halogenated organics per EPA RCRA standards.
Quench Temperature 0 °C to 5 °CSuppresses the exothermic protonation of metal acetylides, preventing solvent ignition.
Dilution Ratio (Quenching) 1:1 (v/v)Dissipates heat and prevents localized concentration of explosive acetylide intermediates.
Aqueous Wash pH 5.5 to 9.5Stabilizes the aqueous waste phase before transfer to heavy metal accumulation drums.

References

  • Most solvent waste from US academic labs ends up in the air, C&EN Global Enterprise,[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, EPA NEPIS,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.